Vegfr-2-IN-14
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23N3O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-benzyl-2-[[5-[(1S)-1-(6-methoxynaphthalen-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-16(18-8-9-20-13-21(29-2)11-10-19(20)12-18)23-26-27-24(30-23)31-15-22(28)25-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)/t16-/m0/s1 |
InChI Key |
TXIKYRCWHMHHLK-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Structure of the VEGFR-2 Inhibitor Sorafenib
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of Sorafenib, a potent multi-kinase inhibitor with significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and medicinal chemistry.
Chemical Structure and Properties
Sorafenib, marketed under the brand name Nexavar, is a bi-aryl urea derivative. Its chemical structure is characterized by a central urea moiety connecting a picolinamide group to a substituted phenyl ring.
Chemical Name: 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide
Molecular Formula: C₂₁H₁₆ClF₃N₄O₃
Molecular Weight: 464.8 g/mol
Synthesis of Sorafenib
A convenient and practical synthetic route for Sorafenib has been developed to avoid the use of highly toxic reagents such as phosgene. The following scheme outlines a common multi-step synthesis.
Synthesis Workflow
Caption: Multi-step synthesis of Sorafenib.
Experimental Protocol for Sorafenib Synthesis
Step 1: Synthesis of 4-chloro-N-methyl-2-picolinamide
-
To a solution of picolinic acid in a suitable solvent (e.g., toluene), add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane) and cool to 0°C.
-
Slowly add a solution of methylamine in a suitable solvent (e.g., THF) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-N-methyl-2-picolinamide.
Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
-
To a mixture of 4-aminophenol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF), add 4-chloro-N-methyl-2-picolinamide.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100°C) for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(4-aminophenoxy)-N-methylpicolinamide.
Step 3: Synthesis of Sorafenib
-
Dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
The product, Sorafenib, will precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain pure Sorafenib.
Biological Activity and Data Presentation
Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[1] Its primary targets include VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and the RAF/MEK/ERK signaling cascade.[1][2]
In Vitro Kinase Inhibitory Activity of Sorafenib
| Kinase Target | IC₅₀ (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| VEGFR-2 | 90 |
| VEGFR-1 | 26 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| RET | 43 |
| FGFR-1 | 580 |
Anti-proliferative Activity of Sorafenib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| CALU-3 | Non-small cell lung cancer | ~5[3] |
| HCT116 | Colorectal cancer | ~7[3] |
| MDA-MB-231 | Breast cancer | Not specified[4] |
| LOX | Melanoma | Not specified[4] |
| BxPC3 | Pancreatic cancer | Not specified[4] |
| DLD-1 | Colon cancer | Not specified[4] |
| Colo-205 | Colon cancer | Not specified[4] |
VEGFR-2 Signaling Pathway and Mechanism of Action
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway and Sorafenib's point of intervention.
Sorafenib exerts its anti-angiogenic effects by inhibiting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis. Furthermore, by inhibiting the RAF/MEK/ERK pathway, Sorafenib directly impedes tumor cell proliferation.[1][2]
Key Experimental Protocols
VEGFR-2 Kinase Activity Assay
This assay is crucial for evaluating the inhibitory potential of compounds like Sorafenib against the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., Sorafenib)
-
Phospho-tyrosine antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)
-
96-well microplate
Protocol:
-
Prepare Reagents: Dilute the VEGFR-2 enzyme, peptide substrate, and ATP to their final desired concentrations in the kinase assay buffer. Prepare serial dilutions of the test compound.
-
Kinase Reaction:
-
Add the kinase assay buffer to each well of a 96-well plate.
-
Add the test compound or vehicle control to the respective wells.
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Initiate the reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the phospho-tyrosine antibody to each well and incubate to allow for binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the chemiluminescent or colorimetric HRP substrate and measure the signal using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each concentration of the test compound and determine the IC₅₀ value.
This technical guide provides a foundational understanding of the synthesis and biological context of Sorafenib as a representative VEGFR-2 inhibitor. The provided protocols and data serve as a valuable resource for researchers in the design and development of novel anti-cancer therapeutics.
References
- 1. What is Sorafenib Tosylate used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antitumor activity of sorafenib in human cancer cell lines with acquired resistance to EGFR and VEGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Specificity and Selectivity of VEGFR-2 Inhibitors
This technical guide provides an in-depth overview of the target specificity and selectivity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a critical class of molecules in oncology and other angiogenesis-dependent diseases. Given that "Vegfr-2-IN-14" does not correspond to a publicly documented specific agent, this document will use a representative molecule, designated VERI-14 (VEGFR-2 Inhibitor - Representative Example 14) , to illustrate the core principles and experimental methodologies used to characterize these compounds.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2] In pathological conditions such as cancer, tumor cells often hijack this signaling pathway to ensure a dedicated blood supply, which is essential for their growth and metastasis.[1][2][3] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy to disrupt tumor angiogenesis.[1][3]
The clinical efficacy and safety profile of a VEGFR-2 inhibitor are intrinsically linked to its specificity and selectivity. Specificity refers to the inhibitor's ability to bind to and inhibit its intended target (VEGFR-2), while selectivity describes its ability to do so without significantly affecting other kinases or cellular targets. Many small-molecule VEGFR-2 inhibitors target the ATP-binding site of the kinase domain, which shares structural similarities with other kinases.[1][3] This can lead to off-target inhibition, resulting in adverse side effects.[1][3] Therefore, a thorough characterization of an inhibitor's activity against a broad panel of kinases is crucial during drug development.
This guide details the target profile of our representative compound, VERI-14, and outlines the standard experimental protocols used to determine such profiles.
Target Specificity and Selectivity Profile of VERI-14
The inhibitory activity of VERI-14 was assessed through in vitro biochemical assays against VEGFR-2 and a panel of related kinases. Cellular activity was confirmed by measuring the inhibition of VEGFR-2 autophosphorylation in a relevant cell line.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of VERI-14
| Kinase Target | IC50 (nM) | Description |
| VEGFR-2 (KDR) | 0.9 | Primary Target |
| VEGFR-1 (Flt-1) | 78 | High selectivity over VEGFR-1 |
| VEGFR-3 (Flt-4) | 112 | High selectivity over VEGFR-3 |
| PDGFRβ | 618 | >680-fold selective over PDGFRβ |
| c-Kit | >10,000 | Negligible activity |
| FGFR1 | 950 | >1000-fold selective over FGFR1 |
| EGFR | >10,000 | Negligible activity |
| c-Met | 16 | Dual activity observed, common in many VEGFR-2 inhibitors |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Data are representative of typical findings for a selective inhibitor.
Table 2: Cellular Activity of VERI-14
| Cell Line | Assay | EC50 (nM) | Notes |
| HUVEC (Human Umbilical Vein Endothelial Cells) | VEGF-A stimulated p-VEGFR-2 (Tyr1175) | 15 | Demonstrates potent target engagement in a cellular context. |
| Ba/F3 - TEL-VEGFR2 | Cell Proliferation | 150 | Confirms functional inhibition in a VEGFR-2 dependent cell line.[4] |
EC50 values represent the concentration of the inhibitor required to elicit a half-maximal response in a cellular assay.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of inhibitor potency and selectivity. The following protocols describe standard assays used in the characterization of VEGFR-2 inhibitors.
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This assay quantitatively measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated substrate peptide (e.g., poly-Glu, Tyr 4:1)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF® Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
VERI-14 (or test compound) serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 kinase and the biotinylated substrate peptide in the assay buffer.
-
Dispense 5 µL of the reaction mixture into the wells of a 384-well plate.
-
Add 50 nL of serially diluted VERI-14 or control compound (e.g., Sunitinib) to the wells.
-
To initiate the kinase reaction, add 5 µL of ATP solution (at a concentration equal to the Km for ATP).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the HTRF® detection buffer containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for a further 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF® ratio (665nm/620nm * 10,000) and plot the results against the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. response).
Cellular VEGFR-2 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block VEGF-A-induced phosphorylation of VEGFR-2 in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Starvation Medium (e.g., EBM-2 with 0.5% FBS)
-
Recombinant human VEGF-A
-
VERI-14 (or test compound)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-p-VEGFR-2 (Tyr1175), Rabbit anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells by replacing the growth medium with starvation medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of VERI-14 for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C. A non-stimulated control well should be included.
-
Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 to confirm equal protein loading.
-
Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 signal. Plot the normalized data to determine the EC50 value.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the assessment of VEGFR-2 inhibitors.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for characterizing a VEGFR-2 inhibitor.
Caption: Conceptual diagram of kinase inhibitor selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to In Silico Modeling of Small Molecule Binding to VEGFR-2
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, making it a critical target in cancer therapy.[1] Inhibiting VEGFR-2 can effectively block tumor growth and metastasis.[2] This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of small molecule inhibitors, exemplified by a hypothetical compound "Vegfr-2-IN-14," to the VEGFR-2 kinase domain. We detail the necessary experimental protocols for molecular docking and molecular dynamics simulations, present representative data in a structured format, and visualize key pathways and workflows to offer a complete framework for computational drug design targeting VEGFR-2.
The VEGFR-2 Signaling Pathway
VEGF-A is the primary ligand for VEGFR-2.[3] The binding of VEGF-A induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[3][4] This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell function. The most prominent pathways include:
-
Proliferation: The PLCγ-PKC-Raf-MEK-MAPK pathway transmits signals to the nucleus, promoting DNA synthesis and endothelial cell proliferation.[5][6]
-
Survival: Activation of the PI3K-AKT signaling pathway is essential for regulating endothelial cell survival and preventing apoptosis.[4][5]
-
Migration: VEGFR-2 activation influences endothelial cell migration, a key process in angiogenesis, through pathways involving FAK (focal adhesion kinase) and other signaling intermediates.[6]
-
Permeability: The activation of eNOS by AKT leads to the production of nitric oxide (NO), which regulates vascular permeability.[4]
These interconnected pathways make VEGFR-2 a central hub in angiogenesis regulation.
In Silico Modeling: A General Workflow
The process of modeling the interaction between an inhibitor and VEGFR-2 involves several key computational steps. This workflow allows for the prediction of binding modes, estimation of binding affinities, and assessment of the stability of the protein-ligand complex. The primary stages are target and ligand preparation, molecular docking to predict the binding conformation, and molecular dynamics (MD) simulation to analyze the dynamic stability of the interaction over time.[7][8]
Detailed Methodologies
Protein and Ligand Preparation
Objective: To prepare the three-dimensional structures of VEGFR-2 and the inhibitor for subsequent docking and simulation.
Protocol:
-
Protein Structure Retrieval: Download the X-ray crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). A common choice is PDB ID: 4ASD, which is co-crystallized with the inhibitor sorafenib.[9]
-
Protein Preparation:
-
Software: UCSF Chimera, Schrödinger Maestro, or MOE.
-
Steps: a. Load the PDB file (e.g., 4ASD). b. Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands. c. Inspect the protein for missing residues or loops; model these if necessary. d. Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4). e. Perform a constrained energy minimization to relieve any steric clashes introduced during hydrogen addition, using a force field like AMBER or OPLS.
-
-
Ligand Preparation:
-
Software: ChemDraw, Avogadro, or software integrated into docking suites.
-
Steps: a. Draw the 2D structure of the inhibitor (this compound). b. Convert the 2D structure into a 3D conformation. c. Assign correct bond orders and protonation states for pH 7.4. d. Perform energy minimization using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy conformer.[7]
-
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of the inhibitor within the VEGFR-2 active site.
Protocol:
-
Software: AutoDock Vina, Schrödinger Glide, or OpenEye FRED.[1]
-
Binding Site Definition:
-
Docking Execution:
-
Load the prepared protein receptor and ligand files into the docking software.
-
Configure the docking parameters. An exhaustive search is often used to ensure a thorough exploration of the conformational space.[1]
-
Initiate the docking run. The program will generate a set of possible binding poses for the ligand, each with an associated docking score.
-
-
Results Analysis:
-
The output poses are ranked based on their docking score (e.g., kcal/mol), which estimates the binding free energy. More negative scores indicate stronger predicted binding.
-
Visually inspect the top-ranked poses to analyze key molecular interactions (hydrogen bonds, hydrophobic contacts) with critical active site residues such as Cys919, Asp1046, Glu885, and Glu917.[2][10]
-
Molecular Dynamics (MD) Simulation
Objective: To evaluate the dynamic stability of the predicted VEGFR-2-inhibitor complex in a simulated physiological environment.
Protocol:
-
Software: GROMACS, AMBER, or NAMD.
-
System Setup:
-
Complex Preparation: Use the best-ranked pose from molecular docking as the starting structure.
-
Force Field Assignment: Apply a protein force field (e.g., AMBER ff14SB) to the receptor and a general force field (e.g., GAFF) to the ligand.[7]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Simulation Stages:
-
Energy Minimization: Perform steepest descent and conjugate gradient minimization to remove bad contacts in the initial system.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) while restraining the protein and ligand. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).
-
Production Run: Run the simulation without restraints for a duration sufficient to observe the system's behavior, typically 50-100 nanoseconds (ns) or longer.[11]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time to assess structural stability. A stable system will show the RMSD value converging to a plateau.[7][12]
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[12]
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate the binding free energy (ΔG) from the simulation trajectory, providing a more accurate estimate of binding affinity than docking scores alone.[7][13]
-
Data Presentation
Quantitative data from in silico studies are crucial for comparing different compounds and making informed decisions. The following tables present representative data for VEGFR-2 inhibitors found in the literature.
Table 1: Representative Molecular Docking and Binding Energy Data This table shows typical docking scores and calculated binding free energies for various inhibitors targeting VEGFR-2. Lower values generally indicate stronger binding.
| Inhibitor | Docking Score (kcal/mol) | MM-PBSA ΔG (kcal/mol) | Reference(s) |
| Axitinib | -62.11 (Grid Score) | -54.68 | [13] |
| ZINC03838680 | (Not specified) | -49.37 | [13] |
| ZINC08254217 | (Not specified) | -43.32 | [13] |
| C-Phycocyanin | -10.0 | (Not specified) | [10] |
| Sorafenib | (Not specified) | (Variable) | [9][14] |
Table 2: Key Interacting Residues in the VEGFR-2 Active Site Analysis of docked poses reveals amino acid residues that are consistently involved in inhibitor binding.
| Residue | Interaction Type(s) | Importance | Reference(s) |
| Glu885 | Hydrogen Bond (Acceptor/Donor) | Interaction with DFG domain | [2][10] |
| Cys919 | Hydrogen Bond (Donor) | Hinge region interaction | [2] |
| Glu917 | Hydrogen Bond (Acceptor) | Hinge region interaction | [2] |
| Asp1046 | Hydrogen Bond (Acceptor/Donor) | Critical for DFG motif conformation | [2][10][13] |
| Leu840 | Hydrophobic | Forms part of the hydrophobic pocket | [10] |
| Val916 | Hydrophobic | Forms part of the hydrophobic pocket | [10] |
| Phe1047 | Hydrophobic, Pi-stacking | Part of the DFG motif | [10][13] |
Table 3: Representative Molecular Dynamics Simulation Stability Metrics This table illustrates typical stability metrics for VEGFR-2 complexes over a simulation period. Low, stable RMSD values suggest a stable binding mode.
| Complex | Simulation Length (ns) | Average Protein RMSD (Å) | Ligand Stability | Reference(s) |
| VEGFR2-Lig5 | 50 | ~2.0 | Reached equilibrium quickly | [7] |
| VEGFR2-ZINC08254217 | (Not specified) | (Stable) | More stable than Axitinib complex | [13] |
| VEGFR2-YS07 | 100 | (Stable) | Sustained interactions with key amino acids | [11] |
| VEGFR2-C-Phycocyanin | (Not specified) | < 3.0 | Ligand RMSD stable at 1.5 Å | [10] |
Conclusion
In silico modeling is an indispensable tool in the rational design of novel VEGFR-2 inhibitors. By combining molecular docking and molecular dynamics simulations, researchers can efficiently screen compound libraries, predict binding affinities, and gain detailed insights into the molecular interactions that drive inhibitory activity. The methodologies and workflows detailed in this guide provide a robust framework for evaluating potential drug candidates like "this compound," accelerating the discovery pipeline and enabling the development of more effective anti-angiogenic therapies. The subsequent in vitro validation of promising candidates identified through these computational methods remains a critical step in the drug development process.[1]
References
- 1. In-silico screening and in-vitro validation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. assaygenie.com [assaygenie.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking analysis of C-phycocyanin with VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico insights into design of novel VEGFR-2 inhibitors: SMILES-based QSAR modelling, and docking studies on substituted benzo-fused heteronuclear derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Early Preclinical Data on Vegfr-2-IN-14: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] Consequently, VEGFR-2 has emerged as a significant target for the development of novel anticancer therapies.[1][2] This whitepaper provides a technical overview of the early preclinical data available for Vegfr-2-IN-14, a novel compound identified as N-benzyl-2-(4-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperazin-1-yl)acetamide.[3] The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor research.
Core Compound Information
This compound is a synthetic molecule featuring a piperazinylquinoxaline scaffold.[3] This structural motif was designed based on the pharmacophoric features of type-II VEGFR-2 inhibitors.[3]
Data Presentation
In Vitro Antitumor Activity
This compound was evaluated for its cytotoxic effects against four human cancer cell lines: A549 (lung carcinoma), HepG-2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and MDA-MB-231 (breast adenocarcinoma). While specific IC50 values for this compound were not among the most potent reported in the initial study and thus not detailed, a qualitative assessment of its activity against the A549 cell line was provided.[3]
| Cell Line | Cancer Type | This compound Activity vs. Sorafenib |
| A549 | Lung Carcinoma | Less potent than sorafenib[3] |
| HepG-2 | Hepatocellular Carcinoma | Data not specified in provided results |
| Caco-2 | Colorectal Adenocarcinoma | Data not specified in provided results |
| MDA | Breast Adenocarcinoma | Data not specified in provided results |
Note: The primary study selected the seven most potent compounds for in-depth analysis, and this compound was not included in this subset, indicating its lower comparative potency in the initial screening assays.[3]
VEGFR-2 Kinase Inhibitory Activity
Quantitative data for the direct inhibition of VEGFR-2 kinase by this compound (e.g., IC50 value) is not available in the reviewed literature, as it was not selected for this specific assay in the primary study.[3]
Experimental Protocols
In Vitro Antitumor Assay
The antitumor activity of this compound was assessed using a standard cell viability assay. Human cancer cell lines (A549, HepG-2, Caco-2, and MDA) were obtained from the American Type Culture Collection (ATCC). The cells were cultured according to standard protocols. For the assay, cells were seeded in 96-well plates and treated with various concentrations of the test compound. After a specified incubation period, cell viability was determined using a suitable method, such as the MTT assay, which measures the metabolic activity of the cells as an indicator of their viability. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated. Sorafenib was used as a positive control in these experiments.[3]
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the canonical VEGFR-2 signaling cascade, which plays a pivotal role in angiogenesis. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that ultimately promote endothelial cell proliferation, migration, and survival.[4][5]
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow: In Vitro Antitumor Assay
The workflow for determining the in vitro antitumor activity of a compound like this compound is a multi-step process. The following diagram outlines the key stages of this experimental protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting VEGFR-2 by new quinoxaline derivatives: Design, synthesis, antiproliferative assay, apoptosis induction, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Novel VEGFR-2 Inhibitors for Researchers and Drug Development Professionals
An In-depth Review of a New Generation of Anti-Angiogenic Agents
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, remains a critical target in the development of novel cancer therapeutics. The aberrant activation of the VEGFR-2 signaling cascade is a hallmark of many solid tumors, promoting the formation of new blood vessels that supply nutrients and oxygen, facilitating tumor growth and metastasis. This technical guide provides a comprehensive overview of novel small-molecule inhibitors targeting VEGFR-2, with a focus on their mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for their evaluation.
The VEGFR-2 Signaling Axis: A Prime Target in Oncology
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) predominantly expressed on vascular endothelial cells.[1] The binding of its ligand, VEGF-A, induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain.[2] This phosphorylation cascade initiates a complex network of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[2][3]
Key downstream signaling pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.[2]
-
The PI3K-Akt-mTOR Pathway: This cascade is critical for endothelial cell survival and permeability.[3]
Given its central role in tumor angiogenesis, the inhibition of VEGFR-2 signaling has become a cornerstone of anti-cancer therapy.[4][5]
A New Wave of VEGFR-2 Inhibitors
Recent research has focused on the development of novel, potent, and selective VEGFR-2 inhibitors to overcome the challenges of drug resistance and off-target effects associated with earlier generations of multi-kinase inhibitors.[4] These novel compounds often feature unique chemical scaffolds designed to interact with specific residues within the ATP-binding pocket of the VEGFR-2 kinase domain.
Quantitative Inhibitory Activity
The potency of these novel inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the VEGFR-2 kinase. The following table summarizes the in vitro kinase inhibitory activity of several recently developed compounds, with Sorafenib, an established multi-kinase inhibitor, included for comparison.
| Compound ID | Scaffold | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) |
| Compound 11 | Piperazinylquinoxaline | 192 | Sorafenib | 82 |
| Compound 10e | Piperazinylquinoxaline | 241 | Sorafenib | 82 |
| Compound 12b | Pyrazolo[3,4-d]pyrimidine | 92 | Sorafenib | 49 |
| Compound 6 | Nicotinamide-based | 60.83 | Sorafenib | 53.65 |
| Compound 10 | Nicotinamide-based | 63.61 | Sorafenib | 53.65 |
Data compiled from multiple sources.[1][4][6]
Experimental Protocols for Inhibitor Evaluation
The characterization of novel VEGFR-2 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro VEGFR-2 Kinase Assay (Luminescent)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human VEGFR-2. A common method utilizes a luminescence-based readout.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP levels, measured by a luciferase-luciferin reaction that generates light, corresponds to higher kinase activity. Inhibitors will therefore lead to a stronger luminescent signal.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with distilled water.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable poly (Glu, Tyr) peptide substrate.
-
Prepare serial dilutions of the test inhibitor in the appropriate buffer (e.g., 10% DMSO in 1x Kinase Buffer).
-
-
Assay Plate Setup:
-
Add the Master Mix to all wells of a 96-well plate.
-
Add the test inhibitor dilutions to the designated wells.
-
Add a diluent solution to the "Blank" and "Positive Control" wells.
-
Add 1x Kinase Buffer to the "Blank" wells.
-
-
Enzyme Reaction:
-
Dilute the recombinant VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.
-
Initiate the reaction by adding the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Add a kinase-glo™ reagent to each well to stop the enzymatic reaction and generate a luminescent signal.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based VEGFR-2 Reporter Assay
This assay assesses the ability of a compound to inhibit VEGFR-2 signaling within a cellular context.
Principle: This assay utilizes engineered human cells that co-express human VEGFR-2 and a reporter gene (e.g., luciferase) under the control of a signaling pathway-responsive promoter. Activation of VEGFR-2 by its ligand (VEGF-A) leads to the expression of the reporter gene, which can be quantified. Inhibitors will block this process, resulting in a decreased reporter signal.[7][8]
Methodology:
-
Cell Plating:
-
Dispense the VEGFR-2 reporter cells into a 96-well assay plate and incubate for 4-24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the appropriate cell culture medium.
-
For antagonist assays, prepare a solution of the reference agonist (e.g., VEGF-A) in the culture medium.[7]
-
Remove the pre-culture medium from the cells and add the prepared treatment media (inhibitor dilutions with or without the agonist).[7]
-
Include "untreated" and "vehicle only" control wells.[7]
-
-
Incubation:
-
Incubate the plate for an appropriate period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
-
Signal Detection:
-
Lyse the cells and add a luciferase detection reagent.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the agonist-treated control.
-
Determine the IC50 value as described for the in vitro kinase assay.
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified VEGFR-2 signaling pathways leading to key cellular responses.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibitor screening assay.
Conclusion
The development of novel VEGFR-2 inhibitors represents a promising avenue for advancing cancer therapy. The methodologies and data presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in this dynamic field. A thorough characterization of these new chemical entities, utilizing robust in vitro and cell-based assays, is paramount to identifying the next generation of effective anti-angiogenic agents.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-14 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of Vegfr-2-IN-14 against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and angiogenesis research.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it plays a crucial role in tumor growth and metastasis.[1][2] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a promising therapeutic strategy.[1] this compound is a potent inhibitor of VEGFR-2. This document outlines a detailed protocol for an in vitro kinase assay to quantify the inhibitory potency of this compound and similar compounds.
Data Presentation: Inhibitory Activity of this compound
The inhibitory activity of this compound against VEGFR-2 kinase is summarized in the table below. For comparative purposes, data for other known VEGFR-2 inhibitors are also included.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound (analogue 14) | VEGFR-2 | 1 | Sorafenib | 90 |
| Sorafenib | VEGFR-2 | 90 | - | - |
| Sunitinib | VEGFR-2 | 80 | - | - |
| Axitinib | VEGFR-2 | 0.2 | - | - |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This section details the methodology for a luminescence-based in vitro kinase assay to determine the IC50 value of this compound for VEGFR-2. This protocol is adapted from commercially available kinase assay kits.
Principle of the Assay
The assay measures the amount of ATP remaining in solution following a kinase reaction. The VEGFR-2 kinase phosphorylates a substrate using ATP. The amount of remaining ATP is detected by a luciferase-based reaction that generates a luminescent signal. The intensity of the light is inversely proportional to the kinase activity. A potent inhibitor like this compound will result in less ATP consumption and therefore a higher luminescent signal.
Materials and Reagents
-
Recombinant human VEGFR-2 kinase (catalytic domain)
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (or other test compounds)
-
DMSO (Dimethyl sulfoxide)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
References
Application Notes and Protocols for Characterizing Vegfr-2-IN-14 Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2] The development of small molecule inhibitors targeting the VEGFR-2 signaling pathway is a major focus in oncology drug discovery. Vegfr-2-IN-14 is a novel investigational inhibitor of VEGFR-2. These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity and mechanism of action of this compound.
The described assays will enable researchers to assess the inhibitory effect of this compound on key cellular processes involved in angiogenesis, including endothelial cell proliferation, migration, and tube formation. Furthermore, a protocol for analyzing the phosphorylation status of VEGFR-2 is included to confirm target engagement within the cell.
Data Presentation: Comparative Inhibitory Activity
While specific experimental data for this compound is not yet publicly available, the following table presents representative IC50 values for well-characterized VEGFR-2 inhibitors in various assays. This provides a benchmark for the expected potency of novel inhibitors like this compound.
| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |
| Sorafenib | VEGFR-2 Kinase Assay | - | 0.00312 | [3] |
| Sunitinib | VEGFR-2 Kinase Assay | - | 0.075 | [4] |
| Pazopanib | VEGFR-2 Kinase Assay | - | 0.0048 | [4] |
| Compound 11 | VEGFR-2 Kinase Assay | - | 0.19 | [5] |
| Sorafenib | Cell Proliferation (HepG2) | HepG2 | 2.17 | [3] |
| Sunitinib | Cell Proliferation (CAKI-1) | CAKI-1 | 4.93 | [4] |
| Ki8751 | Cell Proliferation (MCF-7) | MCF-7 | ~2.5-5 | [6] |
| Compound 29 | Cell Proliferation (A498) | A498 | 1.25 | [4] |
Signaling Pathway and Experimental Workflow Visualization
To understand the context of these assays, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating a VEGFR-2 inhibitor.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Evaluating this compound.
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT/XTT Assay)
This assay determines the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
VEGF-A (recombinant human)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 until 80-90% confluent.
-
Harvest cells using Trypsin-EDTA and resuspend in EGM-2 containing 1% FBS.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in EGM-2 with 1% FBS.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Add VEGF-A to a final concentration of 20 ng/mL to all wells except the negative control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT/XTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight.
-
Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells towards a VEGF gradient.[7][8]
Materials:
-
HUVECs
-
EGM-2 and Endothelial Basal Medium (EBM-2)
-
FBS
-
Trypsin-EDTA
-
PBS
-
Transwell inserts (8 µm pore size) for 24-well plates
-
This compound stock solution
-
VEGF-A
-
Crystal Violet staining solution
-
Cotton swabs
Protocol:
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.
-
Harvest and resuspend the cells in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of EBM-2 with 0.5% FBS and 50 ng/mL VEGF-A.
-
In the upper chamber (Transwell insert), add 100 µL of the cell suspension.
-
Add different concentrations of this compound or vehicle control to the upper chamber.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
-
Staining and Quantification:
-
Remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 595 nm, or count the migrated cells in several random fields under a microscope.
-
-
Analysis:
-
Calculate the percentage of migration inhibition compared to the vehicle control.
-
Determine the IC50 value.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on an extracellular matrix.[9][10][11][12]
Materials:
-
HUVECs
-
EGM-2
-
Matrigel or other basement membrane extract
-
96-well plates (pre-chilled)
-
This compound stock solution
-
VEGF-A
-
Calcein AM (for fluorescent visualization, optional)
Protocol:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate at 37°C for 30-60 minutes to allow for solidification.[10]
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EBM-2 with 1% FBS at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in the cell suspension.
-
Add 100 µL of the cell suspension containing the compound or vehicle control to each Matrigel-coated well.
-
Stimulate with VEGF-A (20 ng/mL).
-
-
Incubation:
-
Visualization and Quantification:
-
Visualize the tube-like structures using a phase-contrast microscope.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before visualization.
-
Capture images from several random fields for each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
-
-
Analysis:
-
Calculate the percentage of inhibition of tube formation relative to the vehicle control.
-
Determine the IC50 value.
-
Western Blot for Phospho-VEGFR-2
This protocol is used to determine if this compound inhibits the VEGF-induced phosphorylation of VEGFR-2 in endothelial cells.[14][15][16]
Materials:
-
HUVECs
-
EGM-2 and EBM-2
-
FBS
-
Trypsin-EDTA
-
PBS
-
6-well plates
-
This compound stock solution
-
VEGF-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in EBM-2 with 0.5% FBS for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-VEGFR-2 antibody to confirm equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 for each treatment condition.
-
Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation by this compound.
-
References
- 1. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF Receptor 2 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Vegfr-2-IN-14 in HUVEC Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in the proliferation and migration of endothelial cells.[1][2][3] Dysregulation of the VEGFR-2 signaling pathway is implicated in various pathologies, including cancer and diabetic retinopathy, making it a prime target for therapeutic intervention. Vegfr-2-IN-14 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby impeding downstream signaling cascades that lead to endothelial cell proliferation. These application notes provide a comprehensive guide for utilizing this compound in Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assays to assess its anti-angiogenic potential.
Mechanism of Action: VEGFR-2 Signaling
VEGF-A binding to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates a cascade of downstream signaling pathways critical for endothelial cell function.[1] Key pathways include:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.[1]
-
The PI3K-Akt Pathway: This pathway is primarily involved in promoting cell survival and proliferation.
This compound is hypothesized to inhibit the ATP-binding site of the VEGFR-2 kinase domain, preventing the autophosphorylation and subsequent activation of these downstream signaling molecules.
Data Presentation: Comparative Inhibitory Effects on HUVEC Proliferation
The following table summarizes the inhibitory activity of this compound and other known VEGFR-2 inhibitors on HUVEC proliferation. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Target(s) | HUVEC Proliferation IC50 | Reference Compound | Reference Compound IC50 |
| This compound | VEGFR-2 | [Insert Experimental Value] | Sorafenib | 20.64 ± 1.22 µM[4] |
| Dioxinoquinazoline derivative | VEGFR-2 | 1.2 nM[4] | Sorafenib | N/A |
| α-Santalol | VEGFR-2 | 10.16 µM[5] | Vandetanib, Sunitinib | N/A |
| VEGFR-2 Mimicking Peptide | VEGF-A | 247.8 µM[6][7][8] | N/A | N/A |
| Furopyrimidine derivative (15b) | VEGFR-2 | >10 µM (99.5% inhibition at 10 µM)[9] | N/A | N/A |
| Thienopyrimidine derivative (21b) | VEGFR-2 | >10 µM (81.97% inhibition at 10 µM)[9] | N/A | N/A |
| Thienopyrimidine derivative (21c) | VEGFR-2 | >10 µM (79.15% inhibition at 10 µM)[9] | N/A | N/A |
Note: IC50 values represent the concentration of a compound that inhibits 50% of the biological activity. N/A indicates that the information was not available in the cited sources.
Mandatory Visualizations
VEGFR-2 Signaling Pathway in HUVECs
Caption: VEGFR-2 signaling pathway in HUVECs and the inhibitory action of this compound.
Experimental Workflow for HUVEC Proliferation Assay
Caption: A streamlined workflow for assessing HUVEC proliferation using this compound.
Experimental Protocols
HUVEC Cell Culture
This protocol outlines the standard procedure for the culture of Human Umbilical Vein Endothelial Cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Fetal Bovine Serum (FBS)
-
T-75 cell culture flasks, gelatin-coated
-
Incubator (37°C, 5% CO2, 95% humidity)
Procedure:
-
Thawing Cryopreserved HUVECs:
-
Rapidly thaw the vial of HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete EGM-2 medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete EGM-2 medium.
-
Transfer the cell suspension to a gelatin-coated T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Maintaining HUVEC Cultures:
-
Change the medium every 2-3 days.
-
Monitor cell growth under a microscope. Cells should be passaged when they reach 80-90% confluency.
-
-
Subculturing HUVECs:
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Aspirate the PBS and add 2-3 mL of 0.05% Trypsin-EDTA to the flask, ensuring the entire monolayer is covered.
-
Incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete EGM-2 medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new gelatin-coated T-75 flask containing pre-warmed complete EGM-2 medium. A split ratio of 1:3 to 1:5 is recommended.
-
Incubate at 37°C with 5% CO2.
-
HUVEC Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure HUVEC proliferation in response to treatment with this compound.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) supplemented with 1% FBS
-
This compound (stock solution prepared in DMSO)
-
Recombinant Human VEGF-A
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well clear-bottom cell culture plates, gelatin-coated
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest HUVECs as described in the subculturing protocol.
-
Resuspend the cells in EBM-2 supplemented with 1% FBS.
-
Seed the HUVECs into a gelatin-coated 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL.
-
Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in EBM-2 with 1% FBS. The final DMSO concentration should not exceed 0.1%.
-
Include the following controls:
-
Vehicle Control: EBM-2 with 1% FBS and the same final concentration of DMSO as the inhibitor-treated wells.
-
Positive Control: EBM-2 with 1% FBS and a known concentration of VEGF-A (e.g., 20-50 ng/mL) to stimulate proliferation.
-
Inhibitor + VEGF-A: Wells containing both this compound and VEGF-A.
-
-
Carefully aspirate the medium from the wells and add 100 µL of the appropriate treatment or control solution.
-
Incubate the plate at 37°C with 5% CO2 for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the VEGF-A-stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Troubleshooting
-
Low Cell Viability: Ensure proper handling of HUVECs, as they are sensitive primary cells. Use low passage numbers (typically between 2 and 6) for experiments. Confirm the quality of the cell culture medium and supplements.
-
High Variability Between Replicates: Ensure accurate and consistent cell seeding density. Use a multi-channel pipette for adding reagents to minimize timing differences. Mix the cell suspension thoroughly before seeding.
-
No Inhibition Observed: Verify the concentration and activity of the this compound stock solution. Ensure that the concentration of VEGF-A used is sufficient to induce a robust proliferative response.
-
Precipitation of the Inhibitor: Check the solubility of this compound in the culture medium. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensuring solvent toxicity is evaluated).
Conclusion
These application notes provide a detailed framework for evaluating the anti-proliferative effects of this compound on HUVECs. By following the outlined protocols and utilizing the provided diagrams and data tables, researchers can effectively assess the potential of this inhibitor as an anti-angiogenic agent. Careful execution of these experiments will yield reliable and reproducible data crucial for advancing drug discovery efforts in this field.
References
- 1. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. VEGFR2 Mimicking Peptide Inhibits the Proliferation of Human Umbilical Vein Endothelial Cells (Huvecs) by Blocking VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiogenesis Studies Using Vegfr-2-IN-14 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Vegfr-2-IN-14, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in relevant animal models of angiogenesis. The following sections detail the underlying signaling pathways, experimental protocols for key in vivo assays, and representative data to guide researchers in designing and executing their studies.
Introduction to VEGFR-2 and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The VEGF/VEGFR-2 signaling pathway is a primary regulator of angiogenesis.[1] Activation of VEGFR-2 by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and permeability, ultimately leading to the formation of new blood vessels.[1][2] Consequently, inhibiting the VEGFR-2 pathway is a key therapeutic strategy for cancer and other diseases characterized by excessive angiogenesis.[3][4] this compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its downstream signaling.[5]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates several key downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[1]
In Vivo Angiogenesis Assays
To evaluate the anti-angiogenic potential of this compound in a biological system, several animal models can be employed. The Matrigel plug assay and tumor xenograft models are two of the most common and informative preclinical assays.
Matrigel Plug Assay
The Matrigel plug assay is a rapid and quantitative method to assess in vivo angiogenesis.[6][7][8] Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., VEGF or tumor cells) and injected subcutaneously into mice. The gel solidifies, and host endothelial cells migrate into the plug, forming new blood vessels. The extent of this neovascularization can be quantified.[6][8]
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel (growth factor reduced) on ice overnight at 4°C.[7]
-
On the day of injection, keep all reagents and pipette tips on ice.
-
Prepare the Matrigel mixture by adding a pro-angiogenic factor, such as recombinant murine VEGF-A (final concentration 100-200 ng/mL), and heparin (10 units/mL) to the liquid Matrigel.
-
For testing this compound, the compound can be mixed directly into the Matrigel at various concentrations.
-
-
Animal Dosing:
-
House 6-8 week old C57BL/6 or immunodeficient mice (e.g., NU/NU) under standard laboratory conditions.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) starting one day before Matrigel injection and continuing daily for the duration of the experiment.
-
-
Matrigel Injection:
-
Anesthetize the mice.
-
Using a pre-chilled syringe and a 24G needle, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse.[8] The Matrigel will form a solid plug at body temperature.
-
-
Plug Excision and Analysis:
-
After 7-14 days, euthanize the mice and carefully excise the Matrigrigel plugs.
-
Hemoglobin Measurement: To quantify blood vessel formation, homogenize the plugs and measure the hemoglobin content using a Drabkin's reagent-based assay. The amount of hemoglobin is directly proportional to the number of red blood cells and, therefore, the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with an endothelial cell-specific marker such as anti-CD31 or anti-von Willebrand Factor (vWF) to visualize microvessels.[6]
-
Quantification: Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field in multiple sections.
-
| Treatment Group | Dose (mg/kg, p.o., qd) | Hemoglobin Content (µ g/plug ) | Microvessel Density (vessels/HPF) |
| Vehicle Control | - | 15.2 ± 2.1 | 45 ± 5 |
| This compound | 10 | 10.8 ± 1.5 | 32 ± 4 |
| This compound | 30 | 6.5 ± 1.1 | 18 ± 3 |
| This compound | 100 | 3.1 ± 0.8 | 8 ± 2 |
Data are presented as mean ± SEM. p.o. = oral administration, qd = once daily, HPF = high-power field.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 7. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and store Vegfr-2-IN-14 for experiments
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels. It plays a crucial role in both physiological processes, such as embryonic development and wound healing, and pathological conditions, most notably tumor growth and metastasis.[1][2][3][4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][2][7] Given its central role in angiogenesis, VEGFR-2 is a key target for anti-cancer therapies. Vegfr-2-IN-14 is a potent small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking the signaling cascade and inhibiting angiogenesis. These notes provide detailed protocols for the dissolution, storage, and application of this compound in common cell-based assays.
2. Physicochemical and Biological Data
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Data | Reference |
| Molecular Weight | 423.49 g/mol | [8] |
| Formula | C₂₀H₂₁N₇O₂S | [8] |
| Appearance | Solid (White to yellow) | [8] |
| Purity | >98% | [9] |
| IC₅₀ (VEGFR-2) | 1 nM | [10] |
| Solubility (in DMSO) | ≥ 22.5 mg/mL (≥ 53.1 mM) | [8][9] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [8] |
| Storage (in Solvent) | -80°C for 6 months to 1 year; -20°C for 1 month | [8][9] |
3. Dissolution and Storage Protocols
Proper dissolution and storage are critical to maintain the stability and activity of this compound. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[8]
3.1. Materials
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
3.2. Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate the this compound vial to room temperature before opening.
-
Calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 423.49 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 423.49 g/mol ) / 0.010 mol/L = 0.000236 L = 236 µL
-
-
Add 236 µL of anhydrous DMSO to the vial containing 1 mg of the compound.
-
Vortex thoroughly to dissolve the powder. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[8][9]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
3.3. Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccator to keep dry. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| Stock Solution | -80°C | Up to 6-12 months | Recommended for long-term storage.[8] |
| (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage.[8] |
4. Experimental Protocols
4.1. Inhibition of VEGFR-2 Phosphorylation in Endothelial Cells
This protocol describes a method to assess the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
4.1.1. Experimental Workflow
Caption: Workflow for VEGFR-2 Phosphorylation Assay.
4.1.2. Detailed Protocol
-
Cell Culture: Seed HUVECs in 6-well plates and culture in appropriate endothelial cell growth medium until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a basal medium (containing no growth factors) and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in the basal medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Aspirate the starvation medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for 1-2 hours.
-
VEGF-A Stimulation: Add VEGF-A ligand to each well (except for the unstimulated control) to a final concentration of 50 ng/mL. Incubate for 10-15 minutes at 37°C.[3]
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[11]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting: Normalize protein samples to the same concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (e.g., Tyr1175) and total VEGFR-2. Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system. Densitometry analysis can be used to quantify the inhibition of phosphorylation.
4.2. VEGFR-2 Signaling Pathway
This compound acts by inhibiting the kinase domain of VEGFR-2, thereby blocking downstream signaling.
Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition.
5. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Exceeded solubility limit; improper solvent. | Ensure the final concentration is within the solubility range. Use fresh, anhydrous DMSO. Gentle warming or sonication may help redissolve.[8] |
| Inconsistent Results | Repeated freeze-thaw cycles; improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature.[8][12] |
| No Inhibition Observed | Inactive compound; incorrect concentration. | Verify the compound's activity with a positive control. Perform a dose-response curve to find the optimal concentration. |
| High Background Phosphorylation | Incomplete serum starvation; high cell density. | Increase starvation time. Ensure cells are not overly confluent. |
| Cell Toxicity | High concentration of inhibitor or DMSO. | Perform a toxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range. Keep final DMSO concentration below 0.1%. |
References
- 1. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VEGFR-2-IN-6 | VEGFR | TargetMol [targetmol.com]
- 10. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mesoscale.com [mesoscale.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Immunohistochemistry Staining for Tumor Angiogenesis with a Novel VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the immunohistochemical (IHC) detection of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in formalin-fixed, paraffin-embedded (FFPE) tissue sections, utilizing a novel inhibitor. While specific data for "Vegfr-2-IN-14" is not publicly available, this document serves as a comprehensive guide for the application and validation of a similar small molecule inhibitor in IHC for studying tumor angiogenesis.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for tumor growth, invasion, and metastasis.[2] VEGFR-2 is a receptor tyrosine kinase expressed predominantly on vascular endothelial cells.[1] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, survival, and permeability.[3][4][5][6] Given its central role in tumor angiogenesis, VEGFR-2 is a prime target for anti-cancer therapies.[2]
Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[2] Immunohistochemistry is a valuable technique to visualize the expression and localization of VEGFR-2 in the tumor microenvironment, assess the target engagement of VEGFR-2 inhibitors, and explore their pharmacodynamic effects.
Product Information (Hypothetical Data for this compound)
| Parameter | Specification |
| Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| Molecular Weight | 450.5 g/mol |
| Formulation | Lyophilized powder |
| Purity | >98% (HPLC) |
| Storage | Store at -20°C. Protect from light. |
| Reconstitution | Reconstitute in DMSO to a stock concentration of 10 mM. |
| Application | Immunohistochemistry (FFPE), Western Blot, In vitro kinase assays |
Quantitative Data (Hypothetical Performance Characteristics)
The following table summarizes the hypothetical performance characteristics of this compound in immunohistochemical applications. Researchers should generate similar data during the validation of any new reagent.
| Parameter | Result |
| Optimal Dilution Range (IHC) | 1:100 - 1:500 (from a 10 µM working solution) |
| Positive Control Tissue | Human Renal Cell Carcinoma, Lung Squamous Cell Carcinoma[7] |
| Negative Control Tissue | Tissues with known low or absent VEGFR-2 expression |
| Cellular Localization | Cytoplasmic and membranous staining in endothelial cells; may also be observed in some tumor cells.[7][8][9] |
| Specificity (Western Blot) | Single band at ~220 kDa in lysates from VEGFR-2 expressing cells.[8] |
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers a complex network of intracellular signals crucial for angiogenesis. The diagram below illustrates the major downstream signaling cascades activated by VEGFR-2.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Tumor Cell Expression of Vascular Endothelial Growth Factor Receptor 2 Is an Adverse Prognostic Factor in Patients with Squamous Cell Carcinoma of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemical localization of VEGFR-2 in mouse mammary gland during reproductive cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to VEGFR-2 Inhibition and Apoptosis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in the proliferation, survival, and migration of endothelial cells.[1][2] Upregulated in many tumor types, VEGFR-2 has become a significant target for anti-cancer drug development.[3][4] The binding of its ligand, VEGF, triggers a signaling cascade that promotes cell survival primarily through the activation of downstream pathways such as PI3K/Akt and MEK/ERK1/2.[5][6] These pathways inhibit pro-apoptotic proteins, thereby preventing programmed cell death.
Novel small molecule inhibitors, such as Vegfr-2-IN-14, are being developed to target the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking its downstream signaling. This inhibition removes the pro-survival signals, leading to the induction of apoptosis in VEGFR-2-dependent cells.[3][7] Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis induced by such inhibitors.[8]
This document provides detailed protocols for the analysis of apoptosis induced by a representative VEGFR-2 inhibitor, applicable to compounds like this compound, using flow cytometry.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 0.1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| This compound | 1 | 60.3 ± 4.5 | 25.4 ± 3.1 | 14.3 ± 2.2 |
| This compound | 10 | 25.1 ± 3.8 | 45.7 ± 5.2 | 29.2 ± 4.5 |
| Staurosporine (Positive Control) | 1 | 15.4 ± 2.9 | 50.1 ± 6.3 | 34.5 ± 5.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for apoptosis analysis.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Experimental Protocols
Protocol: Apoptosis Detection by Flow Cytometry using Annexin V and Propidium Iodide Staining
This protocol details the steps for quantifying apoptosis in cells treated with a VEGFR-2 inhibitor.
Materials:
-
Cells: A suitable cell line expressing VEGFR-2 (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
-
This compound: Prepare a stock solution in DMSO.
-
Complete Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free, sterile.
-
Trypsin-EDTA: For adherent cells.
-
Annexin V-FITC Apoptosis Detection Kit: Containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Binding Buffer
-
-
Flow Cytometer: Equipped with appropriate lasers and filters for FITC and PI detection.
-
Flow Cytometry Tubes
-
Microcentrifuge
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with the collected culture medium.
-
-
Suspension cells:
-
Collect the cells directly from the culture flask/plate.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire a sufficient number of events (e.g., 10,000) for each sample.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
By following these protocols, researchers can effectively quantify the apoptotic effects of VEGFR-2 inhibitors like this compound, providing valuable data for drug development and mechanistic studies.
References
- 1. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. rbm.iqvia.com [rbm.iqvia.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-angiogenic Effects of Vegfr-2-IN-14 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3] Its activation by VEGF binding initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[4][5][6][7] Inhibition of VEGFR-2 signaling is a promising strategy to disrupt tumor-induced angiogenesis, thereby impeding tumor growth and metastasis.[1][3] Vegfr-2-IN-14 has been identified as a potent inhibitor of VEGFR-2.[8] This document provides a comprehensive overview of the methodologies to evaluate the anti-angiogenic effects of this compound in preclinical xenograft models. While specific in vivo data for this compound is not publicly available, the following protocols are based on established methods for characterizing VEGFR-2 inhibitors in similar models.
Data Presentation
Quantitative data from xenograft studies evaluating a VEGFR-2 inhibitor like this compound should be summarized for clear comparison. Below are template tables for presenting such data.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) (Mean ± SD) | Body Weight Change (%) |
| Vehicle Control | - | Daily | - | 1500 ± 250 | +5% |
| This compound | 25 | Daily | 45 | 825 ± 150 | -2% |
| This compound | 50 | Daily | 68 | 480 ± 95 | -5% |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Data shown is hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on Microvessel Density (MVD) in Xenograft Tumors
| Treatment Group | Dose (mg/kg) | MVD (vessels/mm²) (Mean ± SD) | % Reduction in MVD vs. Control |
| Vehicle Control | - | 120 ± 15 | - |
| This compound | 25 | 75 ± 10 | 37.5 |
| This compound | 50 | 48 ± 8 | 60 |
| Positive Control | Varies | Varies | Varies |
Data shown is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to assess the in vivo anti-tumor activity of this compound.
Materials:
-
Human cancer cell line (e.g., A549, HepG2, or other suitable line)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
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Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Preparation: On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.
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Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.
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Drug Administration: Administer this compound (dissolved in the appropriate vehicle) or vehicle alone to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Immunohistochemistry (IHC) for Microvessel Density (CD31)
This protocol describes the staining of tumor sections for the endothelial cell marker CD31 to quantify microvessel density, a measure of angiogenesis.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: anti-CD31 (PECAM-1)
-
Secondary antibody (HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary anti-CD31 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the antibody binding using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
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Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
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Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
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Image Analysis: Capture images of stained sections and quantify microvessel density by counting the number of CD31-positive vessels in several high-power fields.
Western Blotting for VEGFR-2 Signaling Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins like Akt and ERK.
Materials:
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Excised tumor tissue
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RIPA lysis buffer with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-β-actin
-
HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression and phosphorylation.
Visualizations
Visual diagrams are essential for understanding complex biological pathways and experimental workflows.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Vegfr-2-IN-14 Solubility Challenges
Welcome to the technical support center for Vegfr-2-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential solubility issues in DMSO and to offer robust troubleshooting strategies. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't fully dissolve in DMSO. What should I do?
A1: If you observe particulate matter after adding DMSO, gentle warming and sonication can aid dissolution. Warm the solution briefly to 37°C and use a bath sonicator for several minutes.[1] It is also crucial to use high-purity, anhydrous (newly opened) DMSO, as absorbed moisture can significantly impact the solubility of many kinase inhibitors.[2][3]
Q2: The this compound dissolved in DMSO, but precipitated when I added it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a concentrated DMSO stock into an aqueous buffer or medium.[1][3] The compound's solubility is much lower in aqueous solutions. To mitigate this, it is recommended to make intermediate serial dilutions of your stock in DMSO first, before adding the final, more diluted sample to your aqueous medium.[3] This helps to avoid a sudden, drastic change in the solvent environment. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is always best to include a vehicle control (DMSO alone) in your experiment.[3][4]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: While some robust cell lines can tolerate up to 1% DMSO, a final concentration of 0.5% is widely considered safe for most cell cultures without causing significant cytotoxicity.[4] For sensitive primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[4] Always perform a dose-response curve for your specific cell type to determine the maximum tolerable DMSO concentration.
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to store stock solutions of kinase inhibitors in DMSO at -80°C. For short-term storage, -20°C is acceptable for about a month.[2] To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Dissolution in DMSO
If you are facing challenges with the initial dissolution of this compound powder in DMSO, follow these steps:
Experimental Protocol: Reconstituting this compound in DMSO
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Use Quality Reagents: Start with high-purity, anhydrous DMSO from a freshly opened bottle. Hygroscopic DMSO can negatively affect solubility.[2]
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Initial Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder to achieve your desired stock concentration.
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Mechanical Agitation: Vortex the solution for 1-2 minutes.
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Sonication: If the compound has not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[1]
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Gentle Warming: As a next step, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.[1] This can often be sufficient to bring the compound into solution.
-
Visual Inspection: After each step, visually inspect the solution against a light source to ensure no solid particles remain.
Precipitation in Aqueous Media
To address the issue of precipitation upon dilution in aqueous solutions, consider the following protocol:
Experimental Protocol: Diluting DMSO Stock in Aqueous Media
-
Determine Maximum Tolerable DMSO: First, establish the highest percentage of DMSO your cells can tolerate without affecting viability or the experimental outcome (typically ≤0.5%).[4]
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Prepare Intermediate Dilutions: Instead of diluting your highly concentrated DMSO stock directly into the aqueous medium, prepare a series of intermediate dilutions in 100% DMSO.[3]
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Final Dilution Step: Add a small volume of the final, less concentrated DMSO stock to your pre-warmed aqueous buffer or cell culture medium and mix immediately and thoroughly. The goal is to keep the final DMSO concentration within the tolerated limit.
-
Observe for Precipitation: If precipitation still occurs, it indicates that the desired final concentration of this compound exceeds its solubility limit in the aqueous medium. In this case, you will need to lower the final working concentration of the inhibitor.
Solubility Data for Similar VEGFR-2 Inhibitors
| Compound | Solvent | Solubility | Notes |
| VEGFR-2-IN-6 | DMSO | 25 mg/mL (59.03 mM) | Requires sonication.[2] |
| VEGFR-2-IN-9 | DMSO | 40 mg/mL (Mother Liquor) | For in vivo, a 50 µL DMSO solution is further diluted in PEG300.[5] |
Visual Guides
VEGFR-2 Signaling Pathway
The diagram below illustrates the major downstream signaling pathways activated by VEGFR-2 upon binding of its ligand, VEGF. Understanding this pathway is crucial for interpreting the effects of this compound in your experiments.
Caption: VEGFR-2 signaling cascade and point of inhibition.
Troubleshooting Workflow for Solubility Issues
The following workflow provides a logical sequence of steps to diagnose and resolve solubility problems encountered during your experiments.
Caption: Step-by-step workflow for troubleshooting solubility.
References
Technical Support Center: Understanding Off-Target Effects of Selective VEGFR-2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the potential off-target effects of selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The following information is based on a hypothetical selective VEGFR-2 inhibitor, hereafter referred to as Hypothetical VEGFR-2 Inhibitor A , and is intended to serve as a representative guide.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of Hypothetical VEGFR-2 Inhibitor A?
A1: Hypothetical VEGFR-2 Inhibitor A is a potent and highly selective inhibitor of VEGFR-2 kinase. While it demonstrates high selectivity, some off-target activity has been observed at higher concentrations against structurally related kinases. The primary target is VEGFR-2, and known off-targets with significantly lower potency include PDGFRα and PDGFRβ.[1]
Q2: How was the selectivity of Hypothetical VEGFR-2 Inhibitor A determined?
A2: The selectivity was assessed through comprehensive in vitro kinase profiling against a panel of kinases. This screening measures the inhibitory activity (e.g., IC50 values) of the compound against a wide range of kinases to identify potential off-target interactions.[2]
Q3: What are the potential cellular consequences of the observed off-target effects?
A3: Inhibition of PDGFRα and PDGFRβ can impact signaling pathways involved in cell growth, proliferation, and migration in cell types expressing these receptors. This could lead to unintended biological effects in your experiments, depending on the cell line and experimental context.
Q4: How can I minimize off-target effects in my cell-based assays?
A4: To minimize off-target effects, it is crucial to use Hypothetical VEGFR-2 Inhibitor A at the lowest effective concentration that elicits the desired on-target (VEGFR-2) inhibition. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Additionally, consider using a negative control compound with a similar chemical scaffold but no VEGFR-2 inhibitory activity to distinguish between on-target and off-target effects.
Q5: What are some common troubleshooting issues related to off-target effects?
A5:
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Unexpected cellular phenotype: If you observe a cellular response that is not consistent with VEGFR-2 inhibition, consider the possibility of off-target effects.
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Discrepancy between biochemical and cellular assays: A significant difference in the potency of the inhibitor in a biochemical kinase assay versus a cell-based assay could indicate that off-target effects are contributing to the cellular phenotype.
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Cell line-dependent variability: Different cell lines express varying levels of on- and off-target kinases, which can lead to different responses to the inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent results across different cell lines.
-
Possible Cause: Differential expression levels of VEGFR-2 and potential off-target kinases (e.g., PDGFRα, PDGFRβ) in the cell lines.
-
Troubleshooting Steps:
-
Characterize your cell lines: Perform Western blotting or qPCR to determine the relative expression levels of VEGFR-2, PDGFRα, and PDGFRβ in the cell lines you are using.
-
Titrate the inhibitor: Conduct a dose-response curve for each cell line to identify the optimal concentration that inhibits VEGFR-2 signaling with minimal impact on potential off-target pathways.
-
Use pathway-specific readouts: Employ specific downstream readouts for VEGFR-2 signaling (e.g., phosphorylation of PLCγ) and potential off-target pathways to dissect the observed effects.
-
Issue 2: Observed cellular effect does not correlate with VEGFR-2 inhibition.
-
Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase.
-
Troubleshooting Steps:
-
Consult the kinase selectivity profile: Refer to the provided kinase profiling data to identify potential off-target kinases that are potently inhibited at the concentration you are using.
-
Use a more selective inhibitor (if available): Compare the effects of Hypothetical VEGFR-2 Inhibitor A with a structurally different and more selective VEGFR-2 inhibitor to see if the phenotype persists.
-
Data Presentation
Table 1: Kinase Selectivity Profile of Hypothetical VEGFR-2 Inhibitor A
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 15 |
| PDGFRα | 620 |
| PDGFRβ | 618 |
| c-Kit | >10,000 |
| FGFR1 | >10,000 |
| EGFR | >10,000 |
| Src | >10,000 |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity in a biochemical assay. Data is representative and compiled from similar selective VEGFR-2 inhibitors.[1][2]
Table 2: Cellular Activity of Hypothetical VEGFR-2 Inhibitor A in Different Cell Lines
| Cell Line | Target Pathway | Cellular Assay | GI50 (nM) |
| HUVEC | VEGFR-2 | Proliferation | 150 |
| Ba/F3-TEL-PDGFRα | PDGFRα | Proliferation | 620 |
| Ba/F3-TEL-PDGFRβ | PDGFRβ | Proliferation | 618 |
GI50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth. HUVEC (Human Umbilical Vein Endothelial Cells) express high levels of VEGFR-2. Ba/F3 are pro-B cells that are engineered to be dependent on the signaling of a specific ectopically expressed kinase for their proliferation.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase.
-
Materials: Purified recombinant kinase, appropriate substrate peptide, ATP, kinase buffer, test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the Hypothetical VEGFR-2 Inhibitor A. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted inhibitor to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature and time for the specific kinase. f. Stop the reaction and measure the kinase activity using a suitable detection method. g. Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of an inhibitor on a specific cell line.
-
Materials: Cell line of interest, appropriate cell culture medium, 96-well cell culture plates, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of the Hypothetical VEGFR-2 Inhibitor A in the cell culture medium. c. Remove the old medium from the cells and add the medium containing the diluted inhibitor. d. Incubate the cells for a specified period (e.g., 72 hours). e. Add the cell viability reagent to each well according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence) using a plate reader. g. Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI50 value.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Workflow for characterizing inhibitor selectivity.
References
Technical Support Center: Optimizing Vegfr-2-IN-14 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Vegfr-2-IN-14 for accurate IC50 determination. The following sections offer detailed experimental protocols, troubleshooting advice, and relevant background information in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] By inhibiting VEGFR-2, this compound can block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby preventing the growth of new blood vessels that tumors rely on for their growth and metastasis. In some cell lines, such as the human liver cancer cell line HepG2, this compound has been shown to arrest cell growth and induce apoptosis (programmed cell death).
Q2: What is a typical concentration range for determining the IC50 of this compound?
The optimal concentration range for determining the half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line being used. Based on published data for various VEGFR-2 inhibitors, a common starting point for a dose-response curve is to use a serial dilution ranging from low nanomolar (nM) to high micromolar (µM) concentrations. It is advisable to perform a preliminary range-finding experiment to narrow down the effective concentration range for your specific cell line.
Q3: Which cell lines are suitable for testing the efficacy of this compound?
A variety of cancer cell lines that overexpress VEGFR-2 or are dependent on VEGFR-2 signaling for their growth are suitable for testing this compound. Some commonly used cell lines for screening VEGFR-2 inhibitors include:
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Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell line widely used for angiogenesis research.
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HepG2 (Human Liver Cancer): Known to be sensitive to this compound.
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A549 (Human Lung Carcinoma)
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MDA-MB-231 (Human Breast Cancer)
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HCT-116 (Human Colon Cancer)
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MCF-7 (Human Breast Cancer)
The choice of cell line should be guided by the specific research question and the tissue type of interest.
Data Presentation
The following tables summarize typical IC50 values for various VEGFR-2 inhibitors in different cancer cell lines. This data can serve as a reference for establishing an expected potency range for this compound.
Table 1: Reported IC50 Values of Various VEGFR-2 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (µM) |
| VEGFR-2 Inhibitor A | HepG2 | 0.081 |
| VEGFR-2 Inhibitor B | HCT-116 | 9.3 |
| VEGFR-2 Inhibitor C | A549 | 0.57 |
| VEGFR-2 Inhibitor D | MDA-MB-231 | 1.19 |
| VEGFR-2 Inhibitor E | MCF-7 | 10.3 |
Note: These values are for illustrative purposes and the IC50 of this compound may vary.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 of this compound using a common cell viability assay, the MTT assay.
Protocol: IC50 Determination using MTT Assay
1. Materials:
-
This compound compound
-
Selected cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
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Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize the cells and resuspend them in complete medium to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Mandatory Visualizations
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: A typical experimental workflow for IC50 determination using the MTT assay.
Troubleshooting Guide
Q4: My dose-response curve is not sigmoidal. What could be the issue?
An irregular dose-response curve can arise from several factors:
-
Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full sigmoidal curve. Try a broader range of concentrations in your next experiment.
-
Compound Solubility: this compound may precipitate at higher concentrations. Ensure the compound is fully dissolved in the culture medium. You can visually inspect the wells for any precipitate.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension and careful pipetting.
-
Incubation Time: The incubation time with the compound may be too short or too long. Optimize the treatment duration for your specific cell line.
Q5: I am observing high variability between my replicate wells. How can I reduce this?
High variability can compromise the reliability of your IC50 value. Here are some tips to improve consistency:
-
Consistent Cell Passaging: Use cells from a similar passage number for all experiments to minimize phenotypic drift.
-
Proper Mixing: Ensure the cell suspension and drug dilutions are thoroughly mixed before dispensing into the wells.
-
Pipetting Technique: Use a multichannel pipette for adding reagents to minimize timing differences between wells. Be consistent with your pipetting technique.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth. To mitigate this, you can fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.
-
Reagent Quality: Ensure all reagents, especially the MTT solution, are fresh and properly stored.
Q6: The IC50 value I obtained is very different from what I expected. What should I check?
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your wells is consistent across all treatments and ideally below 0.5%.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Contamination (e.g., mycoplasma) can also significantly affect results.
-
Data Analysis: Double-check your calculations and the curve-fitting model used to determine the IC50. Ensure that you have enough data points on the linear portion of the sigmoidal curve.
-
Compound Integrity: Verify the purity and stability of your this compound stock solution. Improper storage can lead to degradation of the compound. For this compound, it is recommended to store the powder at -20°C and the solution at -80°C.
References
Vegfr-2-IN-14 stability in cell culture media
Welcome to the technical support center for Vegfr-2-IN-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: What is the expected half-life of this compound in cell culture media?
A3: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by several factors, including media composition (e.g., presence of serum), pH, and incubation temperature. While specific data for this compound is not publicly available, it is recommended to determine its stability under your specific experimental conditions. A general protocol for assessing stability is provided in this guide.
Q4: Can this compound bind to serum proteins in the culture media?
A4: Yes, like many small molecule inhibitors, this compound has the potential to bind to serum proteins, such as albumin, which are present in fetal bovine serum (FBS) and other sera.[1] This binding can reduce the effective concentration of the free inhibitor available to interact with its target, VEGFR-2. It is advisable to test a range of concentrations in your cell-based assays to account for this potential effect.
Q5: How can I be sure that the observed effect in my experiment is due to the specific inhibition of VEGFR-2?
A5: To confirm the specificity of this compound, consider including several controls in your experimental design:
-
Dose-response analysis: A specific effect should be dose-dependent.[2]
-
Negative control: Use a structurally similar but inactive analog of the inhibitor, if available.
-
Positive control: Use another known VEGFR-2 inhibitor to compare the phenotypic effects.
-
Rescue experiment: If possible, overexpress VEGFR-2 to see if it rescues the phenotype induced by the inhibitor.
-
Downstream signaling analysis: Measure the phosphorylation status of known downstream targets of VEGFR-2, such as PLCγ, AKT, and ERK, to confirm pathway inhibition.[3][4]
Troubleshooting Guides
Issue 1: Reduced or No Inhibitor Activity
If you observe lower than expected or no activity of this compound in your cell-based assays, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh dilution of the inhibitor from a new aliquot of the stock solution. Avoid using stock solutions that have been repeatedly freeze-thawed. |
| Inadequate Solubility | Ensure the final DMSO concentration is low and the inhibitor is fully dissolved in the media before adding to cells. Precipitates in the media are a sign of poor solubility.[5] |
| Binding to Serum Proteins | If using serum-containing media, the effective concentration of the inhibitor may be reduced. Try increasing the concentration of the inhibitor or reducing the serum percentage if your cells can tolerate it.[1] |
| Binding to Plasticware | Small molecules can sometimes adsorb to plastic surfaces.[5] Pre-incubating plates with media before adding the compound may help to mitigate this. |
| Incorrect Cell Seeding Density | Very high cell densities can sometimes metabolize or sequester the compound, reducing its effective concentration. Optimize your cell seeding density for the assay. |
Issue 2: Inconsistent Results Between Experiments
Variability in results can be frustrating. The following table outlines common sources of inconsistency and how to address them.
| Potential Cause | Troubleshooting Step |
| Inconsistent Stock Solution | Ensure the stock solution is homogenous before making dilutions. Vortex the stock solution briefly before each use. Use freshly prepared working solutions for each experiment. |
| Variable Incubation Times | Adhere to a strict and consistent incubation time for all experiments. The stability of the compound may decrease over longer incubation periods.[1] |
| Differences in Media Batches | Different lots of media or serum can have slight variations that may affect compound stability or cell response. If possible, use the same lot of reagents for a series of related experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and responses can change over time in culture. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Appropriate solvents for mobile phase (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the desired final concentration.
-
Also prepare a control sample of the inhibitor in a stable solvent (e.g., DMSO or acetonitrile) at the same concentration.
-
Divide the media-inhibitor solution into several aliquots, one for each time point.
-
Incubate the aliquots at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples.
-
Analyze the concentration of the remaining this compound in each sample using a validated HPLC or LC-MS method.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of the compound remaining.
Example Data Presentation:
| Time (hours) | % this compound Remaining (Media without Serum) | % this compound Remaining (Media with 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 88 |
| 8 | 91 | 79 |
| 24 | 82 | 65 |
| 48 | 70 | 48 |
| 72 | 58 | 35 |
This is example data and does not represent actual experimental results for this compound.
Visualizations
VEGFR-2 Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Vegfr-2-IN-14 Toxicity in Preclinical Research
Disclaimer: No specific public data exists for a compound designated "Vegfr-2-IN-14". This guide is based on the well-documented toxicities of the broader class of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The strategies provided are general recommendations and should be adapted to the specific characteristics of this compound and the animal model in use.
This resource provides researchers, scientists, and drug development professionals with practical guidance on minimizing and managing toxicities associated with VEGFR-2 inhibitors like this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with VEGFR-2 inhibitors in animal studies?
A1: Based on extensive data from various small molecule VEGFR-2 inhibitors, the most frequently reported toxicities include hypertension, gastrointestinal issues (diarrhea, anorexia), dermatological reactions (hand-foot syndrome equivalent), fatigue, and cardiovascular events.[1][2] Laboratory findings often include proteinuria, myelosuppression (anemia, neutropenia, thrombocytopenia), and elevated liver enzymes.[1]
Q2: What is the underlying mechanism of these on-target toxicities?
A2: The primary mechanism is the inhibition of VEGF signaling in healthy tissues.[3] VEGF/VEGFR-2 signaling is crucial for the normal function of endothelial cells, including the regulation of blood vessel tone and repair.[3][4] Inhibition of this pathway can lead to endothelial dysfunction, vasoconstriction (causing hypertension), and increased vascular permeability, which contributes to side effects like proteinuria and edema.[3][5]
Q3: How can I establish a maximum tolerated dose (MTD) for this compound in my animal model?
A3: An MTD study is crucial. It typically involves a dose escalation study with small cohorts of animals. Start with a low dose, based on in vitro potency, and escalate in subsequent cohorts. Key parameters to monitor include body weight, clinical signs of distress (e.g., lethargy, ruffled fur), food and water intake, and key blood-based biomarkers. The MTD is generally defined as the highest dose that does not induce unacceptable toxicity or more than a 10-20% loss in body weight.
Q4: Can toxicities be a sign of target engagement?
A4: Yes, some on-target toxicities, like hypertension, have been considered pharmacodynamic biomarkers of VEGFR-2 inhibition.[4] The development of hypertension can indicate that the drug is effectively inhibiting the VEGF signaling pathway.[4] However, this must be carefully managed to avoid severe adverse events that could compromise the study.[1]
Q5: Should I stop treatment if I observe toxicity?
A5: The decision to stop or modify treatment depends on the severity of the toxicity. For mild (Grade 1) toxicities, continued observation may be sufficient. For moderate to severe (Grade 2-4) toxicities, a dose reduction or temporary treatment interruption is often necessary until the animal recovers.[1] Having a predefined toxicity grading scale and management plan is essential.
Troubleshooting Guides
Issue 1: Sudden Spike in Blood Pressure
-
Problem: Animals treated with this compound show a significant and sustained increase in blood pressure.
-
Cause: This is a common on-target effect of VEGFR-2 inhibition, leading to decreased nitric oxide production and endothelial dysfunction.[4]
-
Troubleshooting Steps:
-
Confirm Measurement: Ensure blood pressure measurements are accurate and reproducible. Use a non-invasive method like tail-cuff plethysmography and acclimatize the animals to the procedure.
-
Dose Modification: Consider a dose reduction of this compound. A 25-50% reduction can often mitigate hypertension while maintaining efficacy.
-
Supportive Care: In some study designs, antihypertensive agents like ACE inhibitors or calcium channel blockers may be used to manage blood pressure.[6] However, be cautious of potential drug-drug interactions that could affect the metabolism of this compound.[6]
-
Monitor Renal Function: Assess for proteinuria, as hypertension can be linked to renal toxicity.
-
Issue 2: Severe Diarrhea and Weight Loss
-
Problem: Animals are experiencing significant diarrhea, leading to dehydration and a body weight loss of over 15%.
-
Cause: Gastrointestinal toxicity is common with tyrosine kinase inhibitors.[1] It can be due to direct effects on the gastrointestinal epithelium.
-
Troubleshooting Steps:
-
Treatment Interruption: Immediately pause dosing of this compound.
-
Supportive Care: Provide subcutaneous fluids to combat dehydration. Offer palatable, high-moisture food to encourage eating.
-
Dose Re-escalation: Once the animal has recovered (diarrhea resolves, weight stabilizes), treatment can be cautiously restarted at a lower dose (e.g., 50% of the original dose).
-
Prophylactic Management: Consider dietary modifications or the use of anti-diarrheal agents if this is a consistent finding, but ensure they do not interfere with the study's primary endpoints.
-
Issue 3: Signs of Cardiac Distress
-
Problem: Animals appear lethargic, have an increased respiratory rate, or show abnormalities on cardiac monitoring.
-
Cause: Cardiotoxicity, including cardiac dysfunction and heart failure, is a serious but less common side effect of VEGFR-2 inhibitors.[3][7] It can result from both on-target (inhibition of VEGF's protective role in cardiomyocytes) and off-target effects.[1][7]
-
Troubleshooting Steps:
-
Immediate Cessation: Stop administration of this compound immediately.
-
Veterinary Assessment: A thorough veterinary examination is required.
-
Advanced Monitoring: If the study protocol allows, consider advanced cardiac monitoring such as echocardiography to assess left ventricular function or electrocardiography (ECG) to check for arrhythmias.[8]
-
Necropsy: A full histopathological examination of the heart at the end of the study is critical to identify any drug-induced cardiac damage.
-
Data Presentation: Comparative Toxicity of VEGFR-2 Inhibitors
The following table summarizes the incidence of common all-grade toxicities from clinical trials of well-known VEGFR-2 tyrosine kinase inhibitors. This data can help anticipate the potential toxicity profile of a novel agent like this compound.
| Toxicity | Sunitinib (%) | Sorafenib (%) | Pazopanib (%) | Axitinib (%) |
| Hypertension | up to 46 | - | - | up to 46 |
| Diarrhea | 61 | 53 | 63 | 55 |
| Hand-Foot Syndrome | 50 | 51 | - | - |
| Fatigue/Asthenia | up to 63 | 37 | - | 39 |
| Anorexia | up to 34 | - | - | up to 34 |
| Stomatitis | 30 | - | - | - |
| Rash | - | up to 32 | - | - |
| Nausea | - | - | - | - |
Data compiled from multiple sources.[1]
| Toxicity Leading to Dose Reductions | Sunitinib (%) | Sorafenib (%) | Pazopanib (%) | Axitinib (%) |
| Incidence | up to 51 | 52 | 44 | 31 |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: In-Life Toxicity Monitoring in Rodent Models
-
Clinical Observations:
-
Record observations daily. Note any changes in posture, activity, fur condition, and breathing.
-
Use a standardized scoring system for clinical signs to ensure consistency.
-
-
Body Weight:
-
Measure and record body weight at least three times per week. A weight loss of >15% is often a trigger for intervention.
-
-
Food and Water Intake:
-
Measure intake daily for the first week of treatment and then weekly. Significant decreases can be an early indicator of toxicity.
-
-
Blood Pressure:
-
Measure baseline blood pressure before starting treatment.
-
Measure 2-3 times per week using a non-invasive tail-cuff system. Acclimatize animals to the restraint and procedure for at least 3-5 days prior to the first measurement to minimize stress-induced hypertension.
-
-
Blood Sampling:
-
Collect blood (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly or bi-weekly).
-
Perform a complete blood count (CBC) with differential to monitor for myelosuppression (anemia, neutropenia, thrombocytopenia).[1]
-
Perform a serum chemistry panel to assess liver function (ALT, AST) and kidney function (BUN, creatinine).
-
-
Urine Analysis:
-
Collect urine periodically to monitor for proteinuria using urine test strips or a quantitative assay.
-
Protocol 2: End-of-Study Pathological Assessment
-
Gross Necropsy:
-
At the end of the study, perform a full gross necropsy on all animals.
-
Record the weight of key organs, including the heart, liver, kidneys, and spleen.
-
Note any visible abnormalities.
-
-
Histopathology:
-
Collect a comprehensive set of tissues and fix them in 10% neutral buffered formalin.
-
Pay special attention to tissues known to be affected by VEGFR-2 inhibitors: heart, kidney, liver, gastrointestinal tract, and skin (if dermatological effects are observed).
-
Tissues should be processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides in a blinded fashion to identify any microscopic changes.
-
Visualizations
Signaling Pathways and Workflows
Caption: VEGFR-2 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for monitoring and managing toxicity in animal studies.
Caption: Logical relationships between VEGFR-2 inhibition and observed toxicities.
References
- 1. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of Cancer Therapy: What the Cardiologist Needs to Know about Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular Toxicity Induced by Vascular Endothelial Growth Factor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Vegfr-2-IN-14 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vegfr-2-IN-14, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is intended for researchers, scientists, and drug development professionals.
I. Troubleshooting Guides
This section provides guidance on common issues that may arise during in-vitro experiments with this compound.
Problem 1: Higher than Expected IC50 Value or Lack of Cell Response
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Drug Concentration: Calculation or dilution error. | Verify calculations and prepare fresh dilutions of this compound. Run a dose-response curve with a wider concentration range (e.g., 10 nM to 100 µM in half-log steps) to determine the optimal range.[1] | A sigmoidal dose-response curve should be observed, allowing for an accurate IC50 determination. |
| Cell Line Insensitivity: The cancer cell line may not be dependent on the VEGFR-2 signaling pathway for proliferation or survival. | Screen a panel of different cancer cell lines known to have varying levels of VEGFR-2 expression.[2] | Cell lines with higher VEGFR-2 expression are expected to be more sensitive to this compound. |
| Suboptimal Assay Conditions: Cell density, incubation time, or assay type may not be appropriate. | Optimize cell seeding density to ensure logarithmic growth throughout the experiment.[3] Extend the drug incubation time (e.g., 48h, 72h, 96h) to observe effects. | Optimal conditions will result in a reproducible and significant difference between treated and untreated cells. |
| Drug Instability: this compound may be degrading in the culture medium. | Prepare fresh drug stocks and add to the culture medium immediately before treating cells. Minimize freeze-thaw cycles of the stock solution. | Consistent results across experiments with freshly prepared drug solutions. |
| Development of Drug Resistance: Prolonged exposure to the inhibitor can lead to the development of resistant clones. | Perform short-term exposure assays. If resistance is suspected, analyze resistant clones for upregulation of alternative signaling pathways. | Identification of molecular markers of resistance. |
Problem 2: Inconsistent Results Between Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in Cell Culture: Differences in cell passage number, confluency, or growth phase. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment. | Reduced variability in control and treated groups across replicate experiments. |
| Inconsistent Drug Preparation: Errors in weighing, dissolving, or diluting the compound. | Prepare a large, single batch of stock solution. Aliquot and store at -80°C. Use a fresh aliquot for each experiment. | Consistent IC50 values and dose-response curves. |
| Plate Edge Effects: Cells in the outer wells of a multi-well plate may behave differently due to evaporation. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. | More uniform cell growth and drug response across the plate. |
| Biological Replicates: Insufficient number of biological replicates to account for experimental variation. | Perform at least three independent biological replicates for each experiment. | Statistically significant and reproducible results. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[4] By competing with ATP, it prevents the autophosphorylation and activation of VEGFR-2, thereby blocking downstream signaling pathways involved in angiogenesis, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[3][5] This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival.[6]
Q2: What are the known resistance mechanisms to this compound in cancer cells?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance to VEGFR-2 inhibitors, in general, can arise through several mechanisms:
-
Activation of alternative pro-angiogenic signaling pathways: Upregulation of other growth factor signaling pathways, such as those mediated by fibroblast growth factor receptors (FGFRs) or platelet-derived growth factor receptors (PDGFRs), can compensate for the inhibition of VEGFR-2.[7][8]
-
Recruitment of pro-angiogenic stromal cells: In the tumor microenvironment, other cell types can be recruited to support angiogenesis in a VEGF-independent manner.[9]
-
Hypoxia-induced adaptation: Tumor cells can adapt to the hypoxic environment created by anti-angiogenic therapy, leading to the selection of more aggressive and resistant clones.[8]
-
Mutations in the VEGFR-2 kinase domain: Although less common for small molecule inhibitors compared to antibodies, mutations in the drug-binding site of VEGFR-2 could potentially confer resistance.
Q3: What is a typical starting concentration for in-vitro experiments with this compound?
A3: For initial in-vitro cell-based assays, it is recommended to perform a dose-response study over a broad concentration range, for instance, from 10 nM to 100 µM, to determine the IC50 value for your specific cell line.[1] Based on published data for similar small molecule VEGFR-2 inhibitors, the IC50 values can range from nanomolar to micromolar concentrations depending on the cell line.[2][10][11]
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: To confirm the on-target activity of this compound, you can perform a Western blot analysis to assess the phosphorylation status of VEGFR-2 and its downstream signaling proteins. A decrease in the phosphorylation of VEGFR-2 (p-VEGFR-2) and key downstream effectors like Akt (p-Akt) and ERK (p-ERK) in response to treatment would indicate successful target engagement.
III. Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Western Blot Analysis for VEGFR-2 Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
IV. Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Vegfr-2-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of Vegfr-2-IN-14, a potent kinase inhibitor. Given its likely hydrophobic nature, a common characteristic of kinase inhibitors, poor aqueous solubility and subsequent low oral bioavailability are anticipated hurdles.[1][2] This guide offers strategies and experimental protocols to enhance its systemic exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the expected low bioavailability of this compound?
A1: The low bioavailability of kinase inhibitors like this compound is often attributed to their poor aqueous solubility.[1][2] These molecules are typically hydrophobic, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption into the bloodstream. Other contributing factors can include first-pass metabolism and potential efflux by transporters in the gut wall.
Q2: What are the common strategies to improve the bioavailability of poorly soluble compounds?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), solid dispersions, and complexation.[1][3][4] Chemical modifications may involve salt formation or the development of prodrugs.[4][5] The choice of strategy depends on the specific physicochemical properties of the drug.
Q3: How does reducing particle size enhance bioavailability?
A3: Reducing the particle size of a drug increases its surface area-to-volume ratio.[1] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate in the gastrointestinal fluids, which can significantly improve absorption and overall bioavailability.[1] Techniques like micronization and nanosuspension are commonly used for this purpose.[1]
Q4: What are solid dispersions and how do they work?
A4: A solid dispersion is a system where the drug, in its amorphous state, is dispersed within a hydrophilic carrier matrix.[4] This formulation prevents the drug from crystallizing, and the hydrophilic carrier helps to improve the drug's wettability and dissolution rate upon contact with aqueous fluids.[4]
Q5: Can you explain the mechanism of cyclodextrin-based formulations?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, like this compound, by encapsulating the hydrophobic part of the drug within their cavity. This complexation effectively increases the drug's solubility in water, thereby enhancing its bioavailability.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low in vivo efficacy despite high in vitro potency | Poor oral bioavailability due to low aqueous solubility. | 1. Characterize the physicochemical properties of this compound (solubility, permeability).2. Select and test a suitable bioavailability enhancement technique (see table below). |
| High variability in animal study results | Inconsistent dissolution and absorption of the compound. | 1. Consider a more robust formulation, such as a nanosuspension or a solid dispersion, to ensure more uniform drug release.2. Ensure proper and consistent administration techniques. |
| Precipitation of the compound in aqueous media during in vitro assays | The compound's concentration exceeds its solubility limit. | 1. Use a co-solvent system (e.g., DMSO, ethanol) in the assay buffer, ensuring the final solvent concentration does not affect the assay results.[5]2. Formulate the compound with a solubilizing agent like a surfactant or cyclodextrin. |
| Failed formulation attempts (e.g., drug recrystallizes in solid dispersion) | Incompatibility between the drug and the carrier, or inappropriate drug loading. | 1. Screen different hydrophilic carriers and solvents.2. Optimize the drug-to-carrier ratio.3. Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous state. |
Comparison of Bioavailability Enhancement Techniques
| Technique | Mechanism of Action | Illustrative Fold-Increase in Bioavailability | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution by reducing particle size to the micron range.[1] | 2-5 fold | Simple, cost-effective, and widely applicable. | Limited effectiveness for very poorly soluble drugs; particles may re-aggregate. |
| Nanosuspension | Drastically increases surface area by reducing particle size to the nanometer range.[1] | 5-20 fold | Significant improvement in dissolution velocity and saturation solubility. | Requires specialized equipment; potential for physical instability (crystal growth). |
| Solid Dispersion | The drug is dispersed in an amorphous form within a hydrophilic carrier, improving wettability and dissolution.[4] | 2-15 fold | Can significantly enhance oral absorption; suitable for high drug loading. | Potential for drug recrystallization over time, affecting stability and dissolution. |
| Cyclodextrin Complexation | Encapsulates the drug molecule in a hydrophilic complex, increasing its aqueous solubility.[1] | 2-10 fold | High solubilization potential; can improve drug stability. | Limited by the stoichiometry of the complex; may not be suitable for high-dose drugs. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a lipid vehicle that forms a microemulsion in the GI tract, facilitating absorption. | 5-25 fold | Enhances lymphatic transport, potentially reducing first-pass metabolism. | Can be complex to formulate; potential for drug precipitation upon dilution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water using a high-shear mixer.
-
Transfer the pre-suspension to the milling chamber containing the milling media.
-
Mill the suspension at a controlled temperature for a predetermined duration (e.g., 2-8 hours).
-
Periodically withdraw samples to monitor the particle size distribution using a laser diffraction or dynamic light scattering instrument.
-
Continue milling until the desired particle size (typically < 200 nm) is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic carrier (e.g., PVP K30, Soluplus®), a suitable solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in the solvent to form a clear solution.
-
Remove the solvent under vacuum using a rotary evaporator at a controlled temperature.
-
Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for its amorphous nature (using DSC and XRD), drug content, and dissolution rate compared to the pure drug.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. course.cutm.ac.in [course.cutm.ac.in]
Validation & Comparative
Comparative Analysis of Sorafenib and Selective VEGFR-2 Inhibitors in Hepatocellular Carcinoma Cell Lines
A Note on Vegfr-2-IN-14: Direct comparative studies and specific experimental data for the compound "this compound" versus sorafenib in hepatocellular carcinoma (HCC) cell lines are not available in the public domain as of the latest literature search. Therefore, this guide provides a comparative overview of sorafenib, a multi-kinase inhibitor, and the class of selective Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, using data from representative compounds within this class. This comparison aims to offer a valuable framework for researchers, scientists, and drug development professionals interested in the therapeutic targeting of these pathways in HCC.
Introduction
Hepatocellular carcinoma is a hypervascular tumor, and angiogenesis, the formation of new blood vessels, is a critical process for its growth and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a key regulator of angiogenesis.[2][3] This has made VEGFR-2 a prime target for anti-cancer therapies.
Sorafenib (Nexavar) was the first approved systemic therapy for advanced HCC.[4] It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor progression and angiogenesis, including the Raf/MEK/ERK pathway and receptor tyrosine kinases like VEGFR-2 and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5][6] In contrast, selective VEGFR-2 inhibitors are designed to specifically block the activity of VEGFR-2, aiming for a more targeted anti-angiogenic effect. This guide compares the preclinical data of sorafenib with that of representative selective VEGFR-2 inhibitors in the context of HCC cell lines.
Quantitative Data on Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for sorafenib and various selective VEGFR-2 inhibitors in different HCC cell lines.
Table 1: IC50 Values of Sorafenib in HCC Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay Type |
| HepG2 | ~6 | 48 | MTT |
| HuH-7 | ~6 | 48 | MTT |
| PLC/PRF/5 | Not specified | - | - |
| Bel7402 | Not specified | - | - |
| SMMC7721 | Not specified | - | - |
Data compiled from studies on sorafenib's effects on HCC cell lines.[6]
Table 2: Inhibitory Activity of Representative Selective VEGFR-2 Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line (HCC) | IC50 (Cell-based Assay) |
| Ki8751 | VEGFR-2 | 0.9 nM | Not specified for HCC | Not specified for HCC |
| Axitinib | VEGFR-1/2/3 | 0.1/0.2/0.1-0.3 nM | Not specified for HCC | Not specified for HCC |
| Cabozantinib (XL184) | VEGFR-2, c-Met | 0.035 nM | Not specified for HCC | Not specified for HCC |
| Apatinib | VEGFR-2 | 1 nM | Not specified for HCC | Not specified for HCC |
| CHMFL-VEGFR2-002 | VEGFR-2 | 66 nM | Not specified for HCC | Not specified for HCC |
Note: The IC50 values in Table 2 for selective inhibitors are often reported from enzymatic assays, which measure direct inhibition of the purified kinase, and may not directly reflect the anti-proliferative effects on whole cells (which are influenced by factors like cell permeability and off-target effects). Data for direct anti-proliferative effects of these specific inhibitors on HCC cell lines is less consistently reported in single sources.[7][8] One study reported that a novel quinazoline derivative with potent VEGFR-2 inhibitory activity (IC50 of 0.067 µM in an enzymatic assay) showed an IC50 of 0.22 µM in the HepG2 HCC cell line.[9]
Signaling Pathways and Mechanisms of Action
Sorafenib: A Multi-kinase Inhibitor
Sorafenib exerts its anti-tumor effects through a dual mechanism:
-
Inhibition of the Raf/MEK/ERK pathway: By targeting Raf kinases (B-Raf and c-Raf), sorafenib blocks downstream signaling that is crucial for tumor cell proliferation and survival.[4][5][6][10]
-
Anti-angiogenic effects: Sorafenib inhibits VEGFR-2 and PDGFR, thereby disrupting the signaling cascades that lead to the formation of new blood vessels supplying the tumor.[5][11]
Caption: Sorafenib inhibits the Raf/MEK/ERK signaling pathway.
Selective VEGFR-2 Inhibitors
Selective VEGFR-2 inhibitors are designed to specifically target the ATP-binding site of the VEGFR-2 tyrosine kinase.[9] Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are the hallmarks of angiogenesis.[1][12][13] By blocking this initial step, these inhibitors effectively shut down the pro-angiogenic signal.
Caption: Selective inhibitors block VEGFR-2 signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the effect of compounds on the viability of HCC cell lines.
-
Cell Seeding: HCC cells (e.g., HepG2, HuH-7) are harvested during the logarithmic growth phase. The cells are then seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound (e.g., sorafenib or a selective VEGFR-2 inhibitor) is prepared in DMSO. Serial dilutions of the compound are made in culture medium to achieve the desired final concentrations. The medium from the 96-well plates is removed, and 100 µL of the medium containing the various concentrations of the compound is added to the wells. A control group receives medium with the same concentration of DMSO used for the highest drug concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Protein Phosphorylation
This protocol outlines a general procedure for assessing the phosphorylation status of key proteins in signaling pathways, such as ERK and VEGFR-2.
-
Cell Lysis: HCC cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the test compound at various concentrations for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The cell lysates are scraped and collected into microcentrifuge tubes.
-
Protein Quantification: The lysates are centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. The supernatant containing the total protein is collected, and the protein concentration is determined using a protein assay, such as the BCA assay.
-
Sample Preparation: The protein samples are denatured by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK or anti-phospho-VEGFR-2) overnight at 4°C. The membrane is also probed with an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of two anti-cancer compounds.
Caption: A typical workflow for comparing anti-cancer compounds.
Conclusion
Sorafenib remains a cornerstone in the treatment of advanced HCC, with its efficacy attributed to its multi-targeted inhibition of both cell proliferation and angiogenesis.[10] Selective VEGFR-2 inhibitors represent a more focused therapeutic strategy, aiming to potently and specifically disrupt the tumor blood supply.[14] While this targeted approach may offer a different safety profile, the multi-kinase activity of sorafenib against pathways like Raf/MEK/ERK provides an additional, direct anti-proliferative effect on tumor cells. The choice between a multi-kinase inhibitor and a selective inhibitor depends on various factors, including the specific molecular drivers of the tumor and the potential for combination therapies. Further research, including head-to-head preclinical and clinical studies, is necessary to fully elucidate the comparative efficacy of these different therapeutic strategies in HCC.
References
- 1. VEGFR2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Expression and prognostic value of VEGFR-2, PDGFR-β, and c-Met in advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances of VEGF signalling pathway in hepatocellular carcinomar invasion and metastasis and therapy [manu41.magtech.com.cn]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. watermark02.silverchair.com [watermark02.silverchair.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MEK inhibitors enhance the efficacy of sorafenib against hepatocellular carcinoma cells through reducing p-ERK rebound - Hou - Translational Cancer Research [tcr.amegroups.org]
- 11. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways | Anticancer Research [ar.iiarjournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Comparative Analysis of Sunitinib and a Selective VEGFR-2 Inhibitor in Renal Cell Carcinoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the multi-targeted tyrosine kinase inhibitor sunitinib and a representative selective VEGFR-2 inhibitor, using axitinib as a proxy for the unidentifiable "Vegfr-2-IN-14," in the context of renal cell carcinoma (RCC) models. This analysis is supported by experimental data from preclinical and clinical studies.
Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), has been a standard of care in the treatment of metastatic renal cell carcinoma (mRCC). Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT. This broad-spectrum activity contributes to its anti-angiogenic and anti-tumor effects. However, the concurrent inhibition of multiple targets can also lead to a range of adverse events.[1][2][3]
In contrast, the development of more selective VEGFR-2 inhibitors aims to specifically target the primary pathway driving angiogenesis in RCC, potentially offering a more favorable safety profile while maintaining potent anti-tumor efficacy. As "this compound" is not a recognized research compound, this guide will utilize axitinib, a potent and selective second-generation VEGFR inhibitor, as a comparator to sunitinib. Axitinib primarily targets VEGFR-1, -2, and -3.
Mechanism of Action: A Tale of Two Inhibition Profiles
Sunitinib's therapeutic effect in RCC is largely attributed to its anti-angiogenic properties by blocking VEGFR signaling.[4] Additionally, its inhibition of PDGFR, expressed on pericytes, further disrupts tumor vasculature.[4] Some studies also suggest a direct anti-tumor effect on RCC cells, although its primary impact is on the tumor endothelium.[4]
Selective VEGFR-2 inhibitors, exemplified by axitinib, focus their activity on the most critical receptor for VEGF-mediated angiogenesis. By concentrating the inhibitory action on VEGFR-2, these agents aim to potently suppress tumor neovascularization with potentially fewer off-target side effects.
In Vitro Efficacy: A Head-to-Head Comparison
The following table summarizes the in vitro potency of sunitinib and axitinib against various RCC cell lines and key tyrosine kinases.
| Parameter | Sunitinib | Axitinib (as a selective VEGFR-2 inhibitor) | References |
| Target Kinases | VEGFR-1, -2, -3, PDGFRα/β, c-KIT, FLT3, RET | VEGFR-1, -2, -3 | [1][3] |
| IC50 VEGFR-2 (biochemical assay) | ~6.5-80 nM | ~0.2 nM | [5] |
| IC50 PDGFRβ (biochemical assay) | ~2-8 nM | >1,000 nM | [5] |
| IC50 c-KIT (biochemical assay) | ~10-50 nM | >1,000 nM | [5] |
| IC50 in RCC Cell Lines (e.g., Caki-1, 786-O) | ~2-10 µM (cell viability) | ~5-15 µM (cell viability) | [6][7][8] |
In Vivo Performance in RCC Xenograft Models
Preclinical studies in animal models are crucial for evaluating the anti-tumor activity of novel compounds. The table below presents representative data from in vivo studies of sunitinib and axitinib in RCC xenograft models.
| Parameter | Sunitinib | Axitinib (as a selective VEGFR-2 inhibitor) | References |
| Animal Model | Nude mice with RCC xenografts (e.g., Caki-1, 786-O) | Nude mice with RCC xenografts (e.g., Caki-1) | [2][7] |
| Dosing Regimen | Typically 40-80 mg/kg, oral, daily | Typically 30-60 mg/kg, oral, twice daily | [2] |
| Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle control. | Significant reduction in tumor volume compared to vehicle control. | [2][7] |
| Effect on Microvessel Density | Significant decrease in tumor microvessel density. | Significant decrease in tumor microvessel density. | [4] |
| Observed Toxicities | Weight loss, fatigue, hematological toxicities. | Diarrhea, hypertension. | [9] |
Signaling Pathway Interruption
The diagram below illustrates the VEGFR-2 signaling cascade and the points of inhibition for both sunitinib and a selective VEGFR-2 inhibitor.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key experiments used to compare sunitinib and a selective VEGFR-2 inhibitor.
In Vitro Cell Viability Assay
-
Cell Culture: Human RCC cell lines (e.g., Caki-1, 786-O) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Sunitinib and the selective VEGFR-2 inhibitor are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture media.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of the drugs or DMSO as a vehicle control.
-
Viability Assessment: After 48-72 hours of incubation, cell viability is assessed using an MTT or WST-1 assay. The absorbance is measured using a microplate reader, and the IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
In Vivo Tumor Xenograft Study
-
Animal Model: Four- to six-week-old female athymic nude mice are used.
-
Tumor Implantation: 1-5 x 10^6 RCC cells (e.g., Caki-1) in a suspension of Matrigel/PBS are injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: Sunitinib or the selective VEGFR-2 inhibitor is administered orally daily at a predetermined dose. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured two to three times weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised for further analysis, such as immunohistochemistry for microvessel density (CD31 staining).
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a preclinical comparison of anti-angiogenic agents in an RCC model.
Conclusion
Both sunitinib and selective VEGFR-2 inhibitors like axitinib demonstrate significant anti-tumor activity in preclinical models of renal cell carcinoma, primarily through the inhibition of angiogenesis. Sunitinib's multi-targeted nature may offer broader pathway inhibition, but this can be associated with a wider range of side effects. Conversely, the high selectivity of agents like axitinib for VEGFR-2 is designed to provide potent anti-angiogenic effects with a potentially more manageable toxicity profile. Retrospective clinical analyses suggest that axitinib may offer improved survival outcomes and a better safety profile compared to sunitinib as a first-line therapy for mRCC.[9][10][11] The choice between a multi-targeted or a selective inhibitor will depend on a comprehensive evaluation of their efficacy, safety, and the specific clinical context. Further head-to-head preclinical and prospective clinical studies are essential to fully elucidate the comparative benefits of these therapeutic strategies.
References
- 1. The place of VEGF inhibition in the current management of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cox-2 inhibition enhances the activity of sunitinib in human renal cell carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib resistance in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CCR Drug Updates: Sorafenib and Sunitinib in Renal Cell Carcinoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Axitinib versus sunitinib as first-line therapies for metastatic renal cell carcinoma: A multicenter retrospective analysis. - ASCO [asco.org]
- 10. actionkidneycancer.org [actionkidneycancer.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel VEGFR-2 Inhibitors: Fruquintinib, Rivoceranib, and Zanzalintinib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, vascular endothelial growth factor receptor 2 (VEGFR-2) remains a pivotal target for inhibiting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a detailed head-to-head comparison of three novel small-molecule VEGFR-2 inhibitors: Fruquintinib, Rivoceranib, and Zanzalintinib. The following sections present a comprehensive analysis of their performance based on available preclinical and clinical data, detailed experimental methodologies for key assays, and visual representations of the VEGFR-2 signaling pathway and experimental workflows.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for Fruquintinib, Rivoceranib, and Zanzalintinib, offering a clear comparison of their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Selectivity Profile |
| Fruquintinib | 35 | VEGFR-1 (33), VEGFR-3 (0.5), RET (128), FGFR-1 (181), c-Kit (458) | Highly selective for VEGFR family. |
| Rivoceranib | 16 | VEGFR-1/FLT1 (>90% inhibition at 160 nM), VEGFR-3/FLT4 (>90% inhibition at 160 nM), RET (71.7% inhibition at 160 nM), PDGFRβ (62.1% inhibition at 160 nM), KIT (47.3% inhibition at 160 nM) | Highly selective for VEGFR-2 with minimal off-target activity.[1][2] |
| Zanzalintinib (XL092) | 1.6 | MET (15), AXL (3.4), MER (7.2) | Potent inhibitor of VEGFR-2, MET, AXL, and MER. |
Table 2: Cellular Assays and In Vivo Efficacy
| Inhibitor | Cell-Based VEGFR-2 Phosphorylation Inhibition (IC50 in nM) | HUVEC Proliferation Inhibition (IC50 in nM) | In Vivo Tumor Growth Inhibition (TGI) |
| Fruquintinib | 0.6 (in HEK293-KDR cells) | 1.7 | Significant TGI in various xenograft models (e.g., colon, gastric, lung cancer). |
| Rivoceranib | Not explicitly reported in the provided search results. | Potent inhibition of VEGF-mediated endothelial cell proliferation.[1] | Demonstrated anti-tumor activity in various tumor types. |
| Zanzalintinib (XL092) | Significant inhibition of VEGFR-2 phosphorylation in vivo. | Not explicitly reported in the provided search results. | Substantial TGI in multiple xenograft models (e.g., NCI-H441, Hs 746T, SNU-5). |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols represent standard procedures in the field and are intended to provide a framework for understanding the presented data.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase.
General Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The VEGFR-2 enzyme is incubated with varying concentrations of the test compound in a kinase assay buffer. b. The kinase reaction is initiated by adding ATP and the peptide substrate. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 1 hour). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the IC50 value is calculated using a suitable software.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the inhibition of VEGFR-2 autophosphorylation in a cellular context.
Objective: To determine the IC50 of a test compound for inhibiting ligand-induced VEGFR-2 phosphorylation in cells.
General Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other cells engineered to overexpress VEGFR-2 (e.g., HEK293-KDR) are cultured to near confluence.
-
Procedure: a. Cells are serum-starved for a period to reduce basal receptor phosphorylation. b. The cells are then pre-incubated with various concentrations of the test compound. c. VEGFR-2 phosphorylation is stimulated by adding its ligand, VEGF-A. d. After a short incubation period, the cells are lysed to extract proteins. e. The level of phosphorylated VEGFR-2 and total VEGFR-2 is determined by Western blotting or ELISA using specific antibodies.
-
Data Analysis: The ratio of phosphorylated VEGFR-2 to total VEGFR-2 is calculated for each compound concentration, and the IC50 value is determined.
HUVEC Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells.
Objective: To measure the anti-proliferative activity of a test compound on HUVECs.
General Protocol:
-
Cell Seeding: HUVECs are seeded in a 96-well plate in a growth medium.
-
Procedure: a. After cell attachment, the medium is replaced with a low-serum medium containing various concentrations of the test compound. b. The cells are stimulated with VEGF-A to induce proliferation. c. The plates are incubated for a period of 48-72 hours. d. Cell viability and proliferation are assessed using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.
-
Data Analysis: The absorbance values are plotted against the compound concentration to determine the IC50 value for proliferation inhibition.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure: a. Human cancer cells (e.g., from a colon or lung cancer cell line) are subcutaneously injected into the flank of the mice. b. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. c. The test compound is administered to the treatment group, typically orally or via injection, at a specified dose and schedule. The control group receives a vehicle. d. Tumor volume is measured regularly using calipers. e. At the end of the study, the tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition (TGI) is calculated.
Mandatory Visualization
VEGFR-2 Signaling Pathway
The following diagram illustrates the key signaling cascades initiated by the activation of VEGFR-2.
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.
Experimental Workflow for Evaluating VEGFR-2 Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical evaluation of novel VEGFR-2 inhibitors.
Caption: A standard workflow for the preclinical assessment of VEGFR-2 inhibitors.
References
Validating the Anti-Tumor Efficacy of Vegfr-2-IN-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor efficacy of Vegfr-2-IN-14 against other well-established VEGFR-2 inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. This document summarizes available data to facilitate an objective assessment of this compound's potential in drug development.
Executive Summary
This compound is a potent inhibitor of VEGFR-2 that has been shown to induce apoptosis in cancer cells. While specific quantitative data on its anti-tumor efficacy, such as IC50 values and in vivo tumor growth inhibition, are not extensively available in the public domain, this guide provides a framework for its evaluation by comparing its profile with that of approved and widely studied VEGFR-2 inhibitors: Sunitinib, Sorafenib, and Axitinib. The following sections detail their mechanisms of action, comparative efficacy data, and the experimental protocols required to validate these findings.
Mechanism of Action: Targeting the VEGF Signaling Pathway
VEGF, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, triggering a cascade of intracellular signaling events. This activation leads to the phosphorylation of multiple downstream proteins, including those in the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways.[3] These signaling cascades ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
VEGFR-2 inhibitors, including this compound, function by blocking the ATP-binding site of the receptor's intracellular tyrosine kinase domain. This inhibition prevents the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, thereby impeding angiogenesis and restricting tumor growth.
Comparative Efficacy Data
The following tables summarize the available quantitative data for established VEGFR-2 inhibitors. This data provides a benchmark for evaluating the potential efficacy of this compound.
In Vitro VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 IC50 (nM) | Reference(s) |
| This compound | Data not publicly available | - |
| Sunitinib | 10 - 80 | [4][4][5] |
| Sorafenib | 90 | [4] |
| Axitinib | 0.2 | [6] |
In Vitro Anti-Proliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | HepG2 | Induces apoptosis (quantitative data not available) | - |
| Sunitinib | MDA-MB-468 | Data not specified | [7] |
| Sorafenib | HepG2 | ~5.3 | [8] |
| Axitinib | HK1-LMP1 | 1.09 | [9] |
| C666-1 | 7.26 | [9] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| This compound | Data not publicly available | - | - | - |
| Sunitinib | Neuroblastoma (SK-N-BE(2)) | 20-40 mg/kg/day (oral) | Dose-dependent inhibition | [4] |
| Triple-negative breast cancer (MDA-MB-468) | Not specified | Significant reduction in tumor volume | [7] | |
| Sorafenib | Anaplastic thyroid carcinoma (DRO) | 40-80 mg/kg/day (oral) | 63-93% inhibition | [2] |
| Hepatocellular carcinoma (H22) | 9 mg/kg (IV) | Significant reduction in tumor volume | [5] | |
| Axitinib | Glioblastoma (U87) | Not specified | Prolonged survival | [10] |
| Neuroblastoma (IGR-N91) | 30 mg/kg BID (oral) | Significant tumor growth delay | [1] | |
| Nasopharyngeal carcinoma (HK1-LMP1) | Not specified | Significant tumor growth inhibition | [9] |
Experimental Protocols
To validate the anti-tumor efficacy of this compound and enable a direct comparison with other inhibitors, the following standardized experimental protocols are recommended.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of the test compound (this compound) and control inhibitors (Sunitinib, Sorafenib, Axitinib) to the wells.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 40 minutes) to allow for the kinase reaction to proceed.
-
Detection: Terminate the reaction and measure the remaining ATP levels using a luminescent kinase assay kit (e.g., Kinase-Glo® Max). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HUVEC) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound, and positive control inhibitors (e.g., Sunitinib).
-
Drug Administration: Administer the compounds to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform immunohistochemical analysis on tumor sections to assess microvessel density (using markers like CD31) and apoptosis.
Conclusion
While this compound shows promise as a potent VEGFR-2 inhibitor, a comprehensive evaluation of its anti-tumor efficacy requires further quantitative studies. The comparative data and standardized protocols provided in this guide offer a robust framework for researchers and drug development professionals to validate the therapeutic potential of this compound and position it relative to existing therapies. The generation of precise IC50 values from in vitro assays and robust tumor growth inhibition data from in vivo models will be critical in determining its future development as a novel anti-cancer agent.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical advances in the development of novel VEGFR2 inhibitors - Fontanella - Annals of Translational Medicine [atm.amegroups.org]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Unveiling the Selectivity Profile: A Comparative Analysis of a VEGFR-2 Kinase Inhibitor
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, understanding the precise selectivity of a compound is paramount. While the hypothetical "Vegfr-2-IN-14" serves as a placeholder for a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, this guide will utilize the well-characterized multi-kinase inhibitor, Regorafenib , as a surrogate to explore the critical aspect of cross-reactivity with other kinases. This analysis provides a framework for evaluating the specificity of any VEGFR-2 inhibitor and its potential off-target effects.
Kinase Inhibition Profile of Regorafenib
Regorafenib is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis. However, like many kinase inhibitors, it exhibits activity against a range of other kinases. The following table summarizes the inhibitory activity of Regorafenib against a panel of kinases, providing a quantitative comparison of its cross-reactivity. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target Family | Kinase Target | IC50 (nM) |
| Angiogenic RTKs | VEGFR2 | 4.2 |
| VEGFR1 | 13 | |
| VEGFR3 | 46 | |
| TIE2 | 31-311 | |
| Oncogenic RTKs | RET | 1.5 |
| c-KIT | 7 | |
| Stromal RTKs | PDGFRβ | 22 |
| FGFR1 | 202 | |
| Intracellular Signaling Kinases | c-RAF/RAF-1 | 2.5 |
| BRAF | 28 | |
| BRAF (V600E) | - | |
| p38 MAPK | - |
Note: IC50 values are compiled from various in vitro biochemical assays.[1][2][3][4] The range for TIE2 reflects variability across different studies. A hyphen (-) indicates that while inhibition is reported, a specific IC50 value was not available in the reviewed sources.
Understanding the VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Methodologies
The determination of kinase inhibition profiles is crucial for characterizing the selectivity of compounds like Regorafenib. A common and robust method for this is the in vitro kinase inhibition assay.
Experimental Workflow: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™)
The following is a generalized, step-by-step protocol for determining the IC50 value of an inhibitor against a specific kinase using the ADP-Glo™ Kinase Assay.[5][6][7][8][9]
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., Regorafenib) in 100% DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Prepare solutions of the target kinase, its specific substrate, and ATP at the desired concentrations in the assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase solution to each well.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This comprehensive guide provides a framework for assessing the cross-reactivity of VEGFR-2 inhibitors. By presenting quantitative data in a clear format, detailing experimental protocols, and visualizing key processes, researchers can make more informed decisions in their drug discovery and development efforts. The use of a well-characterized compound like Regorafenib offers valuable insights into the potential off-target effects and the overall selectivity profile of this class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. ADP-Glo™ Kinase Assay Protocol [france.promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
Synergistic Potential of VEGFR-2 Inhibition in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has emerged as a cornerstone of anti-angiogenic therapy in oncology.[1][2][3] VEGFR-2, a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis by promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain have demonstrated efficacy in various cancers.[1] This guide provides a comparative overview of the synergistic effects observed when combining a representative VEGFR-2 inhibitor with conventional chemotherapy agents. While the specific compound "Vegfr-2-IN-14" is not extensively characterized in publicly available literature, we will use data from a representative preclinical VEGFR-2 inhibitor, BAY 57-9352, and other well-documented VEGFR-2 inhibitors to illustrate the principles and potential of this combination therapy approach.
The Rationale for Combination Therapy
Targeting VEGFR-2 signaling can normalize the tumor vasculature, which can, in turn, enhance the delivery and efficacy of cytotoxic chemotherapy.[4] Conversely, some chemotherapy agents can induce an anti-angiogenic effect, creating a potential for synergistic or additive effects when combined with a dedicated VEGFR-2 inhibitor. Clinical studies have shown that combining VEGFR inhibitors with chemotherapy can lead to improved patient outcomes.[5][6]
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[3][7] Inhibition of VEGFR-2 blocks these critical pro-angiogenic signals.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Comparative Performance with Chemotherapy
Here we present preclinical data on the combination of the VEGFR-2 inhibitor BAY 57-9352 with standard chemotherapy agents, paclitaxel and capecitabine, in human tumor xenograft models.[8]
| Treatment Group | Tumor Model | Efficacy Endpoint | Result |
| Combination with Paclitaxel | |||
| BAY 57-9352 (40 mg/kg, p.o.) | H460 (NSCLC) | Tumor Growth Delay (TGD) | 6 days |
| Paclitaxel (15 mg/kg, i.v.) | H460 (NSCLC) | Tumor Growth Delay (TGD) | 10 days |
| BAY 57-9352 + Paclitaxel | H460 (NSCLC) | Tumor Growth Delay (TGD) | 14 days |
| Combination with Capecitabine | |||
| BAY 57-9352 (60 mg/kg, p.o.) | Colo-205 (Colorectal) | Tumor Growth Delay (TGD) | 16 days |
| Capecitabine (500 mg/kg, p.o.) | Colo-205 (Colorectal) | Tumor Growth Delay (TGD) | 30 days |
| BAY 57-9352 + Capecitabine | Colo-205 (Colorectal) | Tumor Growth Delay (TGD) | 40 days |
Data sourced from a preclinical study on BAY 57-9352.[8] TGD is defined as the delay in days for the tumor to reach a specified size compared to the control group.
The data indicates that the combination of BAY 57-9352 with either paclitaxel or capecitabine resulted in a greater tumor growth delay than either agent alone, suggesting at least an additive and potentially synergistic anti-tumor effect.[8]
Experimental Protocols
In Vivo Tumor Xenograft Model
-
Cell Line and Animal Model: Human tumor cell lines (e.g., H460 non-small cell lung cancer, Colo-205 colorectal cancer) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).[8]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into treatment groups: vehicle control, VEGFR-2 inhibitor alone, chemotherapy agent alone, and the combination of the VEGFR-2 inhibitor and chemotherapy.[8]
-
Dosing and Administration: The VEGFR-2 inhibitor (e.g., BAY 57-9352) is typically administered orally (p.o.) daily. The chemotherapy agent (e.g., paclitaxel) is administered intravenously (i.v.) or orally (e.g., capecitabine) according to established protocols.[8]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The primary efficacy endpoint is often tumor growth delay (TGD), which is the difference in time for the tumors in the treated groups to reach a predetermined size compared to the control group.[8] Body weight is also monitored as an indicator of toxicity.[8]
Caption: General workflow for in vivo assessment of synergistic effects.
Conclusion
The combination of VEGFR-2 inhibitors with standard chemotherapy represents a promising strategy in cancer treatment. Preclinical evidence, as exemplified by studies with BAY 57-9352, demonstrates the potential for enhanced anti-tumor activity when these two modalities are used concurrently.[8] Further research with novel and specific VEGFR-2 inhibitors is warranted to optimize combination regimens and improve clinical outcomes for cancer patients. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. VEGF/VEGFR-2 Upregulates EZH2 Expression in Lung Adenocarcinoma Cells and EZH2 Depletion Enhances the Response to Plati… [ouci.dntb.gov.ua]
- 5. Early increase of plasma soluble VEGFR-2 is associated with clinical benefit from second-line treatment of paclitaxel and ramucirumab in advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outcomes on anti-VEGFR-2/paclitaxel treatment after progression on immune checkpoint inhibition in patients with metastatic gastroesophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Preclinical chemotherapy with the VEGFR-2 and PDGFR inhibitor, BAY 57-9352, in combination with Capecitabine and Paclitaxel | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Benchmarking a Novel VEGFR-2 Inhibitor Against FDA-Approved Tyrosine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a pivotal target for cancer therapy. This guide provides a comparative analysis of a preclinical VEGFR-2 inhibitor, Rivoceranib, against a panel of widely-used, FDA-approved multi-kinase inhibitors that also target VEGFR-2: Sorafenib, Sunitinib, and Lenvatinib.
It is important to note that a search for "Vegfr-2-IN-14" yielded limited public information. One source identifies it as "Compound 5," a potent VEGFR-2 inhibitor that induces apoptosis in HepG2 cells.[1] However, a lack of detailed publicly available data on its kinase selectivity and in vivo efficacy prevents a direct and comprehensive comparison. Therefore, this guide will focus on Rivoceranib, a well-characterized, highly selective preclinical VEGFR-2 inhibitor, to provide a valuable benchmarking resource.
This guide will delve into the in vitro potency, kinase selectivity, cellular activity, and in vivo efficacy of these compounds, supported by experimental data and detailed protocols.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rivoceranib and the selected FDA-approved TKIs against VEGFR-2 and other relevant kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Rivoceranib IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | Lenvatinib IC50 (nM) |
| VEGFR-2 | 16 [2][3] | 90 [4] | 80 [5] | 4.0 |
| VEGFR-1 | >1000 | 26 | - | 22 |
| VEGFR-3 | >1000 | 20[4] | - | 5.2 |
| PDGFRβ | 621[3] | 57[4] | 2[5] | 100 |
| c-Kit | 473[3] | 68[4] | - | - |
| RET | 717[3] | 43 | - | - |
| RAF-1 | - | 6[4] | - | - |
| B-Raf | - | 22[4] | - | - |
| FGFR1 | - | 580[4] | - | 46 |
Table 2: Cellular Activity and In Vivo Efficacy
This table provides a summary of the cellular activity and preclinical in vivo efficacy of the compared inhibitors.
| Parameter | Rivoceranib | Sorafenib | Sunitinib | Lenvatinib |
| Cellular VEGFR-2 Phosphorylation Inhibition | Potent inhibition of VEGFR2 activity in vivo.[6] | IC50 of 30 nM in NIH 3T3 cells.[4] | IC50 of 10 nM in NIH-3T3 cells.[5] | Potent inhibition of VEGFR2 phosphorylation in HUVECs (IC50, 0.83 nM). |
| Inhibition of Endothelial Cell Proliferation | Inhibits proliferation of canine tumor cell lines in vitro.[6] | - | IC50 of 40 nM in HUVECs.[5] | Inhibited VEGF-driven proliferation of HUVECs.[7] |
| In Vivo Tumor Growth Inhibition (Xenograft Models) | Dose-dependent tumor volume reduction in canine melanoma and mammary gland tumor xenografts (75, 150, and 300 mg/kg).[6][8] | 49.3% tumor growth inhibition in HLE xenografts at 25 mg/kg.[9] 52% tumor growth inhibition in Huh-7 xenografts in combination therapy.[10] | Significant tumor growth reduction in neuroblastoma xenografts at 20 mg/kg.[11] Dose-dependent inhibition in various xenograft models (20-80 mg/kg/day).[5] | Significant antitumor activity in 5 of 7 human tumor xenograft models at 1 to 100 mg/kg.[7][12] Significant tumor growth reduction in gastric cancer PDX models.[13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the IC50 values of inhibitors against a specific kinase.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase, biotinylated poly-GT (glutamic acid, tyrosine) substrate, ATP, anti-phosphotyrosine antibody labeled with a donor fluorophore (e.g., Europium), and streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Assay Procedure :
-
A reaction mixture containing the VEGFR-2 kinase, the test inhibitor at various concentrations, and the biotinylated substrate is prepared in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA and the detection reagents (donor-labeled anti-phosphotyrosine antibody and acceptor-conjugated streptavidin).
-
After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
-
Data Analysis : The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular VEGFR-2 Phosphorylation Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR-2 within a cellular context.
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines are cultured to sub-confluency in appropriate growth media.
-
Assay Procedure :
-
Cells are serum-starved for a period (e.g., 4-6 hours) to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with the test inhibitor at various concentrations for a defined time (e.g., 1-2 hours).
-
The cells are then stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.
-
After a short incubation period (e.g., 5-10 minutes), the cells are lysed to extract total protein.
-
-
ELISA :
-
An ELISA plate is coated with a capture antibody specific for total VEGFR-2.
-
The cell lysates are added to the wells, and the plate is incubated to allow the capture of VEGFR-2.
-
After washing, a detection antibody that specifically recognizes phosphorylated VEGFR-2 (e.g., anti-phospho-VEGFR-2 Tyr1175) conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis : The signal is normalized to the total amount of VEGFR-2, and the percentage of inhibition of phosphorylation is calculated for each inhibitor concentration to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a mouse model.
-
Animal Model : Immunocompromised mice (e.g., nude or NOD/SCID mice) are used.
-
Tumor Cell Implantation : A specific number of human tumor cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment :
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into control and treatment groups.
-
The test inhibitor is administered to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
-
Efficacy Evaluation :
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed.
-
-
Data Analysis : The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume or weight between the treated and control groups.
Mandatory Visualization
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses in angiogenesis.
Caption: General workflow for the preclinical evaluation of a tyrosine kinase inhibitor.
Caption: Comparison of the primary kinase targets for Rivoceranib and selected FDA-approved TKIs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. elevartx.com [elevartx.com]
- 3. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Anti-tumor effects of rivoceranib against canine melanoma and mammary gland tumour in vitro and in vivo mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vascularcell.com [vascularcell.com]
- 13. Lenvatinib inhibits the growth of gastric cancer patient-derived xenografts generated from a heterogeneous population - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Vegfr-2-IN-14: A Comprehensive Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Vegfr-2-IN-14, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Harmful if swallowed: Acute oral toxicity (Category 4).[1]
-
Very toxic to aquatic life with long-lasting effects: Acute and chronic aquatic toxicity (Category 1).[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Handling:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[1]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[1]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| Synonyms | VEGFR2-IN-1 |
| Molecular Formula | C22H18N6S |
| Molecular Weight | 398.48 g/mol [1] |
| Appearance | Powder |
| Storage | -20°C (powder) or -80°C (in solvent)[1] |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to prevent its release into the environment.[1]
Step 1: Waste Segregation
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (gloves, etc.), must be segregated as hazardous chemical waste.
Step 2: Waste Collection
-
Solid Waste: Collect unused this compound powder and contaminated solids in a clearly labeled, sealed container. The container should be compatible with chemical waste and marked with the chemical name and relevant hazard symbols.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 3: Spillage Management
-
In the event of a spill, collect the spillage immediately.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Dispose of all this compound waste through an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Experimental Protocols and Methodologies
Understanding the experimental context in which this compound is used can inform safe handling and disposal practices. Below are overviews of common experimental protocols involving VEGFR-2.
VEGFR-2 Signaling Pathway Analysis (Immunoblotting):
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to the desired confluency. Treat cells with this compound at various concentrations for a specified duration, followed by stimulation with VEGF-A.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: Block the membrane and incubate with primary antibodies against phosphorylated and total VEGFR-2, as well as downstream targets like phospho-ERK1/2. Follow with incubation with appropriate secondary antibodies and detection using a chemiluminescent substrate.
VEGFR-2 Endocytosis and Recycling Assay:
-
Cell Surface Biotinylation: Culture endothelial cells and serum-starve them. Incubate the cells on ice with a cleavable biotinylation reagent (e.g., NHS-SS-Biotin) to label cell surface proteins.[2]
-
Internalization: Transfer the cells to a 37°C incubator for a defined period to allow for endocytosis.
-
Biotin Stripping: Remove the remaining cell surface biotin by treating with a reducing agent.
-
Recycling: Incubate the cells in culture medium at 37°C for various time points to allow for the recycling of internalized proteins back to the cell surface.
-
Lysis and Analysis: Lyse the cells and use streptavidin beads to pull down biotinylated proteins. Analyze the amount of recycled VEGFR-2 by immunoblotting.
Visual Diagrams
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.
Chemical Waste Disposal Workflow
Caption: Procedural workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Vegfr-2-IN-14
Disclaimer: The following safety and handling information is based on the Safety Data Sheet (SDS) for "VEGFR2-IN-1". It is assumed that this information is directly applicable to "Vegfr-2-IN-14" due to the close nomenclature. Researchers should always consult the specific SDS for the exact product in use and conduct a thorough risk assessment before beginning any experimental work.
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Vegfr-2-IN-1. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring proper disposal of chemical waste.
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment for handling Vegfr-2-IN-1 is provided in the table below. These recommendations are based on the potential hazards associated with the compound.
| Protection Type | Recommendation | Rationale |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation. | To avoid inhalation of dust or aerosols. |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent contact with eyes. |
| Hand Protection | Compatible chemical-resistant gloves. | To avoid skin contact. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
Operational and Disposal Plans
A step-by-step guide for the safe handling and disposal of Vegfr-2-IN-1 is outlined below.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area.[1]
-
For long-term storage, maintain at -20°C for the powder form or -80°C when in solvent.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
Handling and Use:
-
Always handle Vegfr-2-IN-1 within a certified chemical fume hood or other ventilated enclosure.
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the designated handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
Spill Management:
-
In case of a spill, collect the spillage to prevent it from entering drains.[1]
-
Use appropriate absorbent material for liquid spills.
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of the compound and its container at an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard workflow for handling Vegfr-2-IN-1 in a laboratory setting.
Caption: Workflow for the safe handling of Vegfr-2-IN-1.
Hazard Information
Vegfr-2-IN-1 is classified with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
